3,4-Dibromo-Mal-PEG2-N-Boc
Description
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Br2N2O6/c1-15(2,3)25-14(22)18-4-6-23-8-9-24-7-5-19-12(20)10(16)11(17)13(19)21/h4-9H2,1-3H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHMCSGLWVRCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br2N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to 3,4-Dibromo-Mal-PEG2-N-Boc: A Versatile Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 3,4-Dibromo-Mal-PEG2-N-Boc, a heterobifunctional linker increasingly utilized in the fields of bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
This compound is a molecule designed with distinct functional ends to facilitate the precise linkage of biomolecules. Its structure consists of three key components: a dibromomaleimide group, a short polyethylene glycol (PEG) spacer, and a Boc-protected amine.
The chemical formula for this compound is C₁₅H₂₂Br₂N₂O₆, and it has a molecular weight of approximately 486.15 g/mol . The unique arrangement of its functional groups allows for sequential and controlled conjugation reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂Br₂N₂O₆ | |
| Molecular Weight | ~486.15 g/mol | |
| CAS Number | 1807537-43-4 | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO | |
| Storage | Recommended at -20°C for long-term stability |
Key Functional Groups and Their Reactivity
The utility of this compound stems from the specific reactivity of its terminal groups:
-
Dibromomaleimide Group: This moiety is highly reactive towards thiol groups, such as those found in cysteine residues of proteins. A key feature of the dibromomaleimide is its ability to react with two thiol groups, enabling the bridging of disulfide bonds. This reaction is rapid, efficient, and site-specific, resulting in a stable thioether linkage. This characteristic is particularly valuable for the construction of homogenous and stable antibody-drug conjugates.
-
Boc-Protected Amine: The primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under neutral and basic conditions but can be readily removed under acidic conditions to yield a free primary amine. This liberated amine can then be used for subsequent conjugation reactions, such as amide bond formation with activated carboxylic acids.
-
PEG2 Spacer: The short diethylene glycol spacer enhances the solubility of the molecule and the resulting conjugates in aqueous media. The PEG linker also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity. In the context of PROTACs, the length and composition of the PEG linker are critical factors that influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and ultimately the efficiency of protein degradation.
Synthesis and Characterization
Characterization of the final product would typically involve:
An In-depth Technical Guide to 3,4-Dibromo-Mal-PEG2-N-Boc: A Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dibromo-Mal-PEG2-N-Boc is a heterobifunctional crosslinker that has emerged as a critical tool in the development of sophisticated bioconjugates, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a thiol-reactive dibromomaleimide moiety and a protected amine functionality connected by a hydrophilic polyethylene glycol (PEG) spacer, offers a versatile platform for the precise and stable linkage of biomolecules. This guide provides a comprehensive overview of the core applications, experimental protocols, and underlying mechanisms of this compound, intended to equip researchers with the technical knowledge for its effective implementation.
Core Concepts and Chemical Properties
This compound is structurally composed of three key functional units:
-
Dibromomaleimide (DBM) Group: This moiety serves as a highly efficient and specific reactor for thiol groups. Unlike traditional maleimides that react with a single thiol, the two bromine atoms on the DBM ring are excellent leaving groups, allowing for the simultaneous reaction with two thiol groups, such as those derived from the reduction of a disulfide bond in a protein. This "disulfide bridging" capability is a cornerstone of its application in creating homogenous and stable ADCs.[1][2]
-
PEG2 Spacer: The short diethylene glycol spacer enhances the aqueous solubility of the linker and the resulting conjugate, which is often a challenge with hydrophobic drugs or ligands.[3] PEG linkers are known to improve the pharmacokinetic properties of bioconjugates.
-
N-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This amine can be deprotected under acidic conditions to reveal a nucleophilic handle for subsequent conjugation reactions, such as amide bond formation with a carboxylic acid-functionalized molecule.[4] This dual reactivity is essential for its use in multi-step syntheses, such as in the construction of PROTACs.[5][6]
The key reaction of the dibromomaleimide group is its rapid and specific reaction with thiols to form a stable dithiomaleimide adduct. This adduct can then undergo hydrolysis under mildly basic conditions to form an even more stable maleamic acid ring, effectively "locking" the conjugate and preventing retro-Michael reactions that can occur with traditional maleimide-thiol conjugates.[]
Primary Application I: Antibody-Drug Conjugates (ADCs) via Disulfide Bridging
A major application of dibromomaleimide-containing linkers is the site-specific conjugation of cytotoxic payloads to monoclonal antibodies (mAbs) by re-bridging the interchain disulfide bonds. This approach offers significant advantages over stochastic conjugation to lysine residues, leading to more homogenous ADCs with a defined drug-to-antibody ratio (DAR), typically DAR 4 for IgG1 antibodies.[1]
Experimental Workflow for ADC Synthesis
The general workflow for creating an ADC using a dibromomaleimide linker involves a two-step process: reduction of the antibody's disulfide bonds followed by conjugation with the linker-payload construct.
Caption: General workflow for ADC synthesis using a dibromomaleimide linker.
Detailed Experimental Protocol: Trastuzumab Disulfide Bridging
This protocol is adapted from methodologies described for conjugating dibromomaleimide-based reagents to the antibody Trastuzumab.[5]
Materials:
-
Trastuzumab antibody
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
3,4-Dibromo-Mal-PEG2-Drug construct
-
Phosphate-buffered saline (PBS), pH 7.4 and 8.5
-
Dimethylformamide (DMF)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Prepare a solution of Trastuzumab in PBS (pH 7.4).
-
Add a solution of TCEP to the antibody solution. A molar excess of 4-6 equivalents of TCEP per antibody is typically used.
-
Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Adjust the pH of the reduced antibody solution to 8.5.
-
Add the 3,4-Dibromo-Mal-PEG2-Drug construct (dissolved in a minimal amount of DMF) to the antibody solution. A molar excess of 5-8 equivalents of the linker-drug per antibody is a common starting point.
-
Incubate the reaction for 5-15 minutes at room temperature.
-
-
Hydrolysis (Locking Step):
-
Allow the reaction to proceed for an additional 1 hour at pH 8.5 to facilitate the hydrolysis of the dithiomaleimide to the stable maleamic acid form.
-
-
Purification:
-
Purify the resulting ADC from excess reagents using a size-exclusion chromatography column equilibrated with PBS (pH 7.4).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) and homogeneity of the ADC using techniques such as hydrophobic interaction chromatography (HIC-HPLC) and mass spectrometry (LC-MS).
-
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from disulfide bridging experiments using dibromomaleimide linkers.
Table 1: Reaction Conditions and Outcomes for DBM Conjugation
| Antibody | Reducing Agent (Equivalents) | DBM Reagent (Equivalents) | pH | Time | Outcome | Reference |
| Trastuzumab | TCEP (6 eq) | DBM-linker (5 eq) | 8.0 | 2h reduction, 1h conjugation | Formation of fully bridged antibody | [8] |
| Trastuzumab | TCEP | Sar-DBM or Dfo-DBM (8 eq) | 8.5 | - | Successful conjugation | [5] |
| Somatostatin | TCEP (1.1 eq) | Dibromomaleimide (1.1 eq) | 6.2 | 1h reduction, 1h conjugation | Quantitative conversion to bridged peptide | [6] |
Table 2: Stability of Dibromomaleimide-Derived Conjugates
| Conjugate Type | pH | Incubation Time | Stability | Reference |
| Maleamic acid conjugate | 7.4 | 24 hours (up to 10 days) | Complete stability | [3] |
| Maleamic acid conjugate | 5.5 | 24 hours | Minor cleavage observed for N-aryl linker | [3] |
| [⁶⁴Cu]Cu-sar-dtm-trastuzumab | Serum (37°C) | 2 days | >99% intact | |
| [⁸⁹Zr]Zr-dfo-dtm-trastuzumab | Serum (37°C) | 7 days | >99% intact |
Primary Application II: PROTAC Synthesis
This compound is also designed for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[9] In a typical PROTAC synthesis, the linker serves to connect a POI-binding ligand (warhead) to an E3 ligase-binding ligand.
The bifunctionality of this compound allows for a sequential conjugation strategy. For instance, the dibromomaleimide end can be reacted with a cysteine-containing warhead, followed by deprotection of the Boc group and subsequent coupling of an E3 ligase ligand.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this linker typically involves a multi-step process.
Caption: A representative workflow for PROTAC synthesis.
Detailed Experimental Protocol: PROTAC Synthesis (Representative)
This protocol is a representative example based on established methods for PROTAC synthesis using bifunctional linkers with a Boc-protected amine.
Materials:
-
Warhead-Linker-N-Boc intermediate (synthesized by reacting a thiol-containing warhead with this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
E3 ligase ligand with a carboxylic acid moiety (e.g., a pomalidomide derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
RP-HPLC for purification
Procedure:
-
Boc Deprotection:
-
Dissolve the Warhead-Linker-N-Boc intermediate in DCM.
-
Add a solution of TFA in DCM (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the deprotected Warhead-Linker-NH2 intermediate and the E3 ligase ligand (1.0-1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2-1.5 equivalents) and DIPEA (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the progress of the reaction by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Signaling Pathways
The utility of bioconjugates created with this compound is defined by their ability to modulate specific biological pathways.
ADC-Mediated Cell Killing (e.g., Targeting HER2)
ADCs constructed with this linker, such as those targeting the HER2 receptor (e.g., using Trastuzumab), function by delivering a cytotoxic payload to cancer cells overexpressing this receptor. Upon binding to HER2, the ADC is internalized, and the payload is released in the lysosome, leading to the activation of apoptotic pathways and cell death. The HER2 signaling pathway itself promotes cell proliferation and survival through downstream cascades like the PI3K/Akt and MAPK pathways.
Caption: ADC mechanism of action targeting the HER2 signaling pathway.
PROTAC-Mediated Protein Degradation
PROTACs synthesized using this linker operate by hijacking the cell's ubiquitin-proteasome system (UPS). The PROTAC forms a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound is a powerful and versatile bifunctional linker that enables advanced bioconjugation strategies. Its capacity for efficient, site-specific disulfide bridging makes it an invaluable tool for producing homogenous and stable ADCs. Furthermore, its protected amine functionality allows for sequential conjugations, which is a critical feature for the modular synthesis of PROTACs. The data and protocols presented in this guide demonstrate the robustness and broad applicability of this linker in developing next-generation targeted therapeutics. For researchers in drug discovery and chemical biology, a thorough understanding of the principles and methodologies associated with this linker is essential for harnessing its full potential.
References
- 1. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. symeres.com [symeres.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death | EMBO Reports [link.springer.com]
- 5. benchchem.com [benchchem.com]
- 6. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dibromo-Mal-PEG2-N-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and applications of 3,4-Dibromo-Mal-PEG2-N-Boc, a bifunctional linker critical in the fields of bioconjugation and targeted therapeutics. This molecule is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][]
The structure incorporates a dibromomaleimide group for covalent linkage to thiol-containing molecules, a hydrophilic polyethylene glycol (PEG) spacer to improve solubility, and a Boc-protected amine for subsequent conjugation following deprotection.[3][4]
Compound Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| Chemical Name | 3,4-Dibromo-Mal-PEG2-Boc-Amine | [3] |
| Molecular Formula | C15H22Br2N2O6 | [3][5] |
| Molecular Weight | 486.2 g/mol | [3] |
| CAS Number | 1807537-43-4 | [3] |
| Purity | ≥95% - 98% | [3][6][7] |
| Appearance | Solid | - |
| Storage Conditions | -20°C | [3][7] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [7][8] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 3,4-dibromomaleic anhydride with N-Boc-PEG2-amine. This reaction involves the formation of a maleamic acid intermediate, followed by a cyclization step to yield the final maleimide product.
Materials:
-
3,4-Dibromomaleic anhydride
-
N-Boc-PEG2-amine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Acetic Anhydride
-
Sodium Acetate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-PEG2-amine (1.0 equivalent) in anhydrous DMF.
-
Amine Addition: To the stirred solution, add 3,4-dibromomaleic anhydride (1.1 equivalents) portion-wise at room temperature.
-
Maleamic Acid Formation: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture, add acetic anhydride (3.0 equivalents) and sodium acetate (1.5 equivalents). Heat the mixture to 50-60°C and stir for 12-16 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum should show characteristic peaks for the Boc protecting group (a singlet around 1.4 ppm), the PEG linker protons (multiplets between 3.5 and 3.8 ppm), and potentially protons on the maleimide ring or adjacent methylene groups.
-
¹³C NMR Analysis: Acquire the carbon NMR spectrum to confirm the presence of all expected carbon atoms, including the carbonyl carbons of the maleimide and Boc groups, and the carbons of the PEG chain.
2. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and confirm its elemental composition.
-
Technique: Electrospray ionization (ESI) mass spectrometry is a suitable technique.
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum should show a prominent ion peak corresponding to the molecular weight of the product (e.g., [M+H]⁺ or [M+Na]⁺). For this compound, the expected m/z for [M+Na]⁺ would be approximately 509.0 g/mol , showing the characteristic isotopic pattern for two bromine atoms.
3. High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized compound.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is a common mobile phase system.
-
Detection: UV detection at a wavelength where the maleimide ring absorbs (e.g., 254 nm or 300 nm).
-
Analysis: Inject a solution of the sample. A pure compound should result in a single major peak in the chromatogram. The purity can be calculated based on the area of the product peak relative to the total area of all peaks.
Visualizations
The following diagrams illustrate the synthesis workflow and a key application of this compound.
Synthesis Workflow
Caption: Synthesis of this compound.
Application in Bioconjugation
The dibromomaleimide moiety is highly reactive towards thiol groups, such as those from cysteine residues in proteins or peptides. This allows for the stable, covalent linkage of the PEG-N-Boc moiety to a target biomolecule. The dibromomaleimide can react with two thiol groups, making it an effective tool for bridging disulfide bonds in proteins after their reduction.[4][9][10]
Caption: Bioconjugation and deprotection workflow.
References
- 1. biorbyt.com [biorbyt.com]
- 3. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]
- 4. Dibromo-Maleimide-PEG | AxisPharm [axispharm.com]
- 5. scbt.com [scbt.com]
- 6. 3,4-Dibromo-Mal-PEG2-Amine TFA salt, CAS 1807534-86-6 | AxisPharm [axispharm.com]
- 7. 3,4-Dibromo-Mal-PEG2-Amine TFA salt, 1807534-86-6 | BroadPharm [broadpharm.com]
- 8. 3,4-Dibromo-Mal-PEG2-Amine | 1807534-86-6 [amp.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
3,4-Dibromo-Mal-PEG2-N-Boc mechanism of action
An In-depth Technical Guide to the Mechanism and Application of 3,4-Dibromo-Mal-PEG2-N-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterobifunctional linker, this compound, represents a sophisticated chemical tool for the site-specific conjugation of molecules to proteins, most notably in the construction of Antibody-Drug Conjugates (ADCs). Its unique dibromomaleimide moiety allows for the covalent and stable re-bridging of native disulfide bonds within proteins, offering a distinct advantage over traditional maleimide chemistries. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data pertinent to its application in bioconjugation.
Core Mechanism of Action
The functionality of this compound is centered around its three key components: the dibromomaleimide (DBM) group, the short polyethylene glycol (PEG) spacer, and the Boc-protected amine.
-
Dibromomaleimide (DBM) Group: This is the protein-reactive end of the linker. The two bromine atoms on the maleimide ring are excellent leaving groups, allowing the linker to react with two free thiol (-SH) groups.[1][] This is particularly useful for targeting the interchain disulfide bonds of antibodies, which can be selectively reduced to yield two reactive cysteine residues.[1] The DBM group then undergoes a rapid reaction with these two thiols to form two stable thioether bonds, effectively re-bridging the disulfide bond with the linker.[1][3] This "disulfide bridging" strategy allows for the creation of homogenous ADCs with a controlled drug-to-antibody ratio (DAR).[4]
-
Polyethylene Glycol (PEG) Spacer: The PEG2 spacer is a short, hydrophilic chain that increases the water solubility of the linker and the resulting conjugate.[5][6] This can improve the pharmacokinetic properties of the final bioconjugate, reducing aggregation and improving stability in aqueous media.[7]
-
Boc-Protected Amine: The other end of the linker features a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[4] This protecting group is stable under the conditions required for conjugation to the protein but can be readily removed under acidic conditions to reveal the free amine.[4][5] This amine then serves as a versatile handle for the attachment of a second molecule, such as a cytotoxic drug, a fluorescent dye, or a chelating agent, typically through the formation of a stable amide bond with a carboxylic acid.[4][8]
Post-Conjugation Stabilization: Hydrolysis
A critical feature of the dibromomaleimide platform is the subsequent hydrolysis of the newly formed dithiomaleimide conjugate. Under mildly basic conditions (pH 8.0-8.5), the dithiomaleimide ring opens to form a stable dithiomaleamic acid.[3][9] This hydrolysis is crucial as it "locks" the conjugate, rendering it highly resistant to retro-Michael reactions and thiol exchange in biological media, a known instability pathway for conventional maleimide-thiol conjugates.[3][10] This results in a significantly more stable final product.[10]
Experimental Protocols and Methodologies
The following sections provide detailed methodologies for the key experimental steps involved in using this compound for antibody conjugation.
Antibody Disulfide Bond Reduction
To expose the thiol groups for conjugation, the interchain disulfide bonds of the antibody (e.g., an IgG1) must be selectively reduced.
-
Protocol:
-
Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS).
-
Add a solution of tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. A molar excess of TCEP (e.g., 8-10 equivalents per antibody) is typically used.[3]
-
Incubate the reaction mixture at 37°C for 1-2 hours.[3]
-
Remove the excess TCEP using a desalting column or ultrafiltration.
-
Conjugation of this compound
Once the antibody is reduced, the linker can be added to initiate the conjugation reaction.
-
Protocol:
-
Adjust the pH of the reduced antibody solution to approximately 8.5.[3] This slightly basic pH facilitates both the conjugation and the subsequent hydrolysis.
-
Dissolve the this compound linker in an organic co-solvent like DMSO.
-
Add the linker solution to the reduced antibody solution. A molar excess of the linker (e.g., 8 equivalents) is often used to ensure complete conjugation.[3]
-
Allow the conjugation reaction to proceed for a short period, typically around 5-15 minutes at room temperature.[11]
-
Hydrolysis and Stabilization
To ensure the stability of the conjugate, the dithiomaleimide is hydrolyzed to the corresponding maleamic acid.
-
Protocol:
-
Following the initial conjugation step, continue to incubate the reaction mixture at pH 8.5 for an additional 1-2 hours at 37°C.[3][11] The rate of hydrolysis can be influenced by the linker structure, with electron-withdrawing groups accelerating the process.[9][11]
-
The completion of hydrolysis can be monitored by analytical techniques such as LC-MS.[11]
-
Boc Deprotection and Payload Conjugation
With the linker stably attached to the antibody, the Boc-protecting group is removed to allow for payload attachment.
-
Protocol:
-
Adjust the pH of the conjugate solution to acidic conditions (e.g., using trifluoroacetic acid in DCM) to remove the Boc group.[4]
-
Purify the deprotected antibody-linker conjugate.
-
Activate the carboxylic acid group of the payload molecule (e.g., a cytotoxic drug) using coupling agents like EDC and NHS ester.
-
React the activated payload with the free amine on the antibody-linker conjugate to form a stable amide bond.
-
Quantitative Data
The following table summarizes key quantitative parameters associated with the use of dibromomaleimide-based linkers in bioconjugation.
| Parameter | Value/Range | Conditions/Notes | Reference |
| Conjugation Time | 5-15 minutes | pH 8.5, Room Temperature | [11] |
| Hydrolysis Half-life (DBM reagent) | < 1 minute | pH 8.0, for a DBM with a C-2 linker | [9][11] |
| Hydrolysis Completion Time (Conjugate) | 1-2 hours | pH 8.5, 37°C | [3][11] |
| Achievable Drug-to-Antibody Ratio (DAR) | ~4 | For IgG1 antibodies, targeting the 4 interchain disulfide bonds | [4] |
| Conjugate Stability | High | Hydrolyzed maleamic acid form is stable against thiol exchange | [3][10] |
Visualizations
Mechanism of Action: Disulfide Bridging and Hydrolysis
Caption: Reaction pathway for antibody conjugation using a dibromomaleimide linker.
Experimental Workflow for ADC Synthesis
Caption: Step-by-step workflow for the synthesis of an Antibody-Drug Conjugate.
Conclusion
The this compound linker is a powerful tool for the site-specific modification of proteins, offering a robust method for bridging disulfide bonds. The resulting conjugates exhibit high stability due to the post-conjugation hydrolysis step, a key advantage over traditional maleimide-based approaches. The methodologies outlined in this guide provide a framework for the successful application of this technology in the development of next-generation bioconjugates, including ADCs with well-defined stoichiometry and improved therapeutic potential.
References
- 1. Reduction-Responsive Dithiomaleimide-Based Nanomedicine with High Drug Loading and FRET-Indicated Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorbyt.com [biorbyt.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
Navigating the Solubility and Application of 3,4-Dibromo-Mal-PEG2-N-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics of 3,4-Dibromo-Mal-PEG2-N-Boc, a heterobifunctional linker critical in the field of bioconjugation. Due to the limited availability of direct quantitative solubility data, this guide provides a robust predictive assessment of its solubility in common organic solvents based on the known behavior of structurally analogous molecules. Furthermore, it outlines detailed experimental protocols for determining precise solubility and for its application in protein conjugation, a key workflow in the development of targeted therapeutics like antibody-drug conjugates (ADCs).
Core Concepts and Predictive Solubility
This compound is a polyethylene glycol (PEG) linker featuring a dibromo-maleimide group and a Boc-protected amine.[1] The unique architecture of this molecule, with its distinct functional domains, governs its interaction with various solvents:
-
Dibromo-Maleimide Group: This group is specifically reactive towards thiol groups, such as those found in cysteine residues of proteins, enabling covalent bond formation.[1] It is sensitive to high temperatures and light.[1][2]
-
PEG2 Linker: The short, two-unit polyethylene glycol chain is hydrophilic, a characteristic that generally enhances the water solubility of the molecules it is attached to.[2][3]
-
N-Boc (tert-Butyloxycarbonyl) Group: This is a common protecting group for amines. Being relatively nonpolar or "greasy," it can influence the solubility profile of the molecule, potentially increasing its affinity for less polar organic solvents. The Boc group is readily removed under acidic conditions to expose the primary amine for subsequent reactions.[1][4][5]
Inferred Solubility Profile
Based on this, the following table summarizes the predicted solubility of this compound.
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The deprotected analogue is soluble in DMSO. The polarity and hydrogen bond accepting capability of DMSO can solvate the PEG and amide functionalities. |
| Dimethylformamide (DMF) | High | The deprotected analogue is soluble in DMF. Similar to DMSO, DMF is a polar aprotic solvent capable of solvating the molecule. | |
| Acetonitrile (ACN) | Moderate to High | Often used in chromatography for similar molecules, suggesting good solubility. | |
| Chlorinated | Dichloromethane (DCM) | High | The deprotected analogue is soluble in DCM. The Boc group and the overall molecular structure are compatible with this solvent. |
| Chloroform (CHCl₃) | High | Similar to DCM, chloroform is expected to be a good solvent. | |
| Alcohols | Methanol (MeOH) | Moderate | The polar nature of methanol should allow for solubility, though potentially less than in polar aprotic solvents. |
| Ethanol (EtOH) | Moderate | Similar to methanol. | |
| Ethers | Tetrahydrofuran (THF) | Moderate | The ether and alkyl components suggest some degree of solubility. |
| 1,4-Dioxane | Moderate | Similar to THF. | |
| Aqueous | Water | Low to Moderate | The PEG linker enhances water solubility, but the dibromo-maleimide and Boc group are hydrophobic, likely limiting overall solubility in purely aqueous media without co-solvents.[2][3] |
Experimental Protocols
For researchers requiring precise quantitative data for their specific applications, the following experimental protocols are recommended.
Protocol 1: Determination of Quantitative Solubility
This protocol outlines the widely accepted "shake-flask" method for determining the thermodynamic solubility of a compound.
Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, DCM, Acetonitrile, Methanol)
-
Small glass vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a series of vials. The key is to have undissolved solid remaining.
-
Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet.
-
Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Protocol 2: Bioconjugation to a Thiol-Containing Protein
This protocol describes a general procedure for conjugating this compound to a protein with available cysteine residues.
Objective: To covalently link this compound to a thiol-containing protein.
Materials:
-
Thiol-containing protein (e.g., an antibody with reduced disulfide bonds or a protein with a free cysteine)
-
This compound
-
Reaction Buffer: Amine-free buffer, pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS).
-
Organic co-solvent (if needed for linker solubility, e.g., DMSO or DMF)
-
Desalting column or dialysis cassette for purification.
-
Analytical tools for characterization (e.g., SDS-PAGE, Mass Spectrometry).
Methodology:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a known concentration.
-
If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like DTT or TCEP. The reducing agent must be removed (e.g., via a desalting column) before adding the maleimide linker.
-
-
Linker Preparation:
-
Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add the linker stock solution to the protein solution. A typical molar excess of the linker over the protein is between 5- to 20-fold, but this should be optimized for the specific protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C for 4-12 hours with gentle stirring.
-
-
Quenching (Optional):
-
The reaction can be stopped by adding a small molecule thiol, such as L-cysteine or beta-mercaptoethanol, to react with any excess dibromo-maleimide linker.
-
-
Purification:
-
Remove the unreacted linker and byproducts from the conjugated protein using a desalting column, dialysis, or size-exclusion chromatography (SEC).
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight.
-
Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the successful conjugation and determine the number of linker molecules attached per protein (linker-to-protein ratio).
-
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows involving this compound.
Caption: Workflow for quantitative solubility determination.
Caption: Pathway from protein conjugation to deprotection.
References
- 1. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]
- 2. 3,4-Dibromo-Mal-PEG2-Amine TFA salt, 1807534-86-6 | BroadPharm [broadpharm.com]
- 3. 3,4-Dibromo-Mal-PEG8-Boc-Amine | BroadPharm [broadpharm.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. 3,4-Dibromo-Mal-PEG2-Amine | 1807534-86-6 [amp.chemicalbook.com]
A Technical Guide to 3,4-Dibromo-Mal-PEG2-N-Boc: A Versatile Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3,4-Dibromo-Mal-PEG2-N-Boc, a heterobifunctional linker crucial for the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details commercially available sources, purity specifications, and foundational experimental protocols for its application in bioconjugation.
Core Compound Specifications
This compound, with the CAS Number 1807537-43-4, is a valuable tool in drug discovery and development. Its structure features a dibromomaleimide moiety for covalent linkage to thiol groups, a two-unit polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent conjugation following deprotection.
Supplier and Purity Data
The following table summarizes publicly available data from various suppliers of this compound and its related amine salt. It is important to note that purity can vary between lots, and it is always recommended to consult the supplier's certificate of analysis for the most accurate information.
| Supplier | Product Name | CAS Number | Stated Purity |
| MedchemExpress | This compound | 1807537-43-4 | Not specified |
| BroadPharm | 3,4-Dibromo-Mal-PEG2-Boc-Amine | 1807537-43-4 | 98% |
| Santa Cruz Biotechnology | 3,4-Dibromo-Mal-PEG2-Boc-amine | 1807537-43-4 | Not specified |
| HANGZHOU LEAP CHEM CO., LTD. | 3,4-Dibromo-Mal-PEG2-Boc-Amine | 1807537-43-4 | Not specified |
| PurePEG | 3,4-Dibromo-Mal-PEG2-Boc-Amine | 1807537-43-4 | min. 95% |
| AxisPharm | 3,4-Dibromo-Mal-PEG2-Amine TFA salt | 1807534-86-6 | ≥95% |
| Biorbyt | This compound | 1807537-43-4 | Not specified |
| ChemicalBook (TargetMol) | This compound | 1807537-43-4 | 98.00% |
Applications in Advanced Therapeutics
The unique trifunctional nature of this compound makes it a prime candidate for the synthesis of complex biomolecules.
PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate target proteins.[1] this compound can serve as the linker connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, the dibromomaleimide functionality can be used for the site-specific conjugation to antibodies.[2][3] This is often achieved by reducing the interchain disulfide bonds of an antibody to generate free thiol groups, which then react with the dibromomaleimide to form a stable covalent bridge.[4][5] This method allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR).[5]
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key chemical transformations involving this compound.
Boc Deprotection of the Amine Terminus
The Boc (tert-butoxycarbonyl) protecting group can be efficiently removed under acidic conditions to yield a primary amine, which is then available for subsequent conjugation reactions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate solution (optional, for neutralization)
-
Anhydrous sodium sulfate (optional)
Procedure:
-
Dissolve the Boc-protected linker in anhydrous DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
(Optional) For neutralization to the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Conjugation of Dibromomaleimide to Thiols (e.g., in Antibodies)
The dibromomaleimide group reacts with thiol groups, such as those from cysteine residues in proteins or reduced interchain disulfides in antibodies, to form a stable thioether bond.[3][4]
Materials:
-
Thiol-containing molecule (e.g., reduced antibody)
-
This compound (or its deprotected amine form for subsequent steps)
-
Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (if necessary)
-
Organic co-solvent (e.g., DMSO or DMF) if needed for linker solubility
-
Centrifugal filters for purification
Procedure:
-
Antibody Reduction (if applicable):
-
Prepare the antibody in degassed PBS at a concentration of 1-10 mg/mL.
-
Add a 10-100 fold molar excess of TCEP to the antibody solution.
-
Incubate at room temperature for 20-30 minutes to reduce the interchain disulfide bonds.
-
-
Linker Preparation:
-
Prepare a stock solution of the dibromomaleimide linker in an anhydrous organic solvent like DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the linker solution to the reduced antibody solution at a molar ratio of 10:1 to 20:1 (linker:antibody). The optimal ratio should be determined empirically.
-
Gently mix and incubate the reaction at room temperature for 2 hours or overnight at 2-8°C, protected from light.
-
-
Purification:
-
Remove the excess, unreacted linker using centrifugal filters with an appropriate molecular weight cutoff. Wash the conjugate with PBS buffer multiple times.
-
-
Characterization:
-
The success of the conjugation can be analyzed by methods such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the drug-to-antibody ratio (DAR).
-
Visualizing Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.
General PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Antibody-Drug Conjugate Synthesis via Disulfide Bridging
Caption: Workflow for site-specific ADC synthesis using a dibromomaleimide linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 5. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3,4-Dibromo-Mal-PEG2-N-Boc (CAS No. 1807537-43-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromo-Mal-PEG2-N-Boc is a heterobifunctional crosslinker integral to the advancement of bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure uniquely combines a dibromomaleimide moiety for covalent linkage to thiol groups, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent conjugation following deprotection. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.
Core Properties and Data Presentation
The physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1807537-43-4 | [1][2][3][4] |
| Molecular Formula | C15H22Br2N2O6 | [1] |
| Molecular Weight | 486.15 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [1] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Key Applications
The unique tripartite structure of this compound makes it a versatile tool in bioconjugation and drug development.
PROTAC Synthesis
As a PEG-based PROTAC linker, this molecule connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[1] The dibromomaleimide group can react with a cysteine residue on a target protein or a synthetic ligand bearing a thiol group. Following this, the Boc-protecting group on the amine can be removed under acidic conditions, allowing for the coupling of an E3 ligase ligand.[5]
Antibody-Drug Conjugate (ADC) Development
In the context of ADCs, the dibromomaleimide moiety can be used to conjugate the linker to cysteine residues within an antibody. The subsequent deprotection of the Boc group allows for the attachment of a cytotoxic payload, creating a targeted therapeutic agent. The PEG spacer enhances the pharmacokinetic properties of the resulting ADC.
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound.
Thiol-Specific Bioconjugation
This protocol describes the conjugation of the dibromomaleimide moiety to a thiol-containing biomolecule, such as a cysteine-containing peptide or protein.
Materials:
-
This compound
-
Thiol-containing protein/peptide
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Dimethyl sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Preparation of Protein Solution: Dissolve the thiol-containing protein/peptide in PBS at a concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and purify to remove the reducing agent.
-
Preparation of Linker Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Remove the excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS).
-
Characterization: Analyze the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.
Boc Deprotection
This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the Boc-protected conjugate in DCM.
-
Addition of TFA: Add an equal volume of TFA to the solution.
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or mass spectrometry.
-
Work-up: Once the reaction is complete, neutralize the excess TFA by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting deprotected compound can be used in the next step without further purification or can be purified using chromatography if necessary.
Amine Coupling (e.g., NHS Ester Reaction)
This protocol describes the coupling of the deprotected amine with a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Amine-containing conjugate
-
NHS ester-activated molecule
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Reaction Setup: Dissolve the amine-containing conjugate and a 1.2-1.5 molar equivalent of the NHS ester-activated molecule in DMF or DMSO.
-
Addition of Base: Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
Incubation: Stir the reaction at room temperature for 2-4 hours or until the reaction is complete, as monitored by TLC or LC-MS.
-
Purification: Purify the final conjugate using an appropriate chromatographic technique, such as reversed-phase HPLC.
-
Characterization: Characterize the final product using mass spectrometry and other relevant analytical methods to confirm its identity and purity.
Visualizations
PROTAC Synthesis Workflow
Caption: Workflow for PROTAC synthesis using this compound.
PROTAC Mechanism of Action
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
The Alchemist's Bridge: A Technical Guide to 3,4-Dibromo-Mal-PEG2-N-Boc in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, precision and control are paramount. The strategic design of molecular architectures that can seek out and modify specific biological targets is a cornerstone of modern drug development. Among the specialized chemical tools enabling this precision is 3,4-Dibromo-Mal-PEG2-N-Boc , a heterobifunctional linker that serves as a critical bridge in the construction of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs).
This technical guide provides an in-depth overview of the storage, handling, and core applications of this compound, offering detailed experimental protocols and visual workflows to support researchers in harnessing its full potential.
Core Properties and Specifications
This compound is a polyethylene glycol (PEG)-based linker featuring two key reactive functionalities: a dibromomaleimide group and a Boc-protected amine. This dual-ended structure allows for the sequential or orthogonal conjugation of different molecular entities, making it a versatile tool in the synthesis of antibody-drug conjugates (ADCs) and PROTACs. The PEG spacer enhances the solubility and pharmacokinetic properties of the final conjugate.
| Property | Value |
| Molecular Formula | C₁₅H₂₂Br₂N₂O₆ |
| Molecular Weight | 486.15 g/mol |
| CAS Number | 1807537-43-4 |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DCM, DMF |
Storage and Handling: Preserving Reactivity
Proper storage and handling of this compound are critical to maintaining its chemical integrity and ensuring reproducible experimental outcomes. The dibromomaleimide moiety, in particular, is sensitive to high temperatures and light.
Storage Recommendations:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Handling Guidelines:
-
Hygroscopic Nature : The compound can absorb moisture from the air. It is recommended to handle it in a dry environment, such as under an inert atmosphere (e.g., argon or nitrogen).
-
Light and Heat Sensitivity : The dibromomaleimide group is susceptible to degradation upon exposure to light and high temperatures. Store in a dark, cool place and avoid unnecessary heating.
-
Solvent Preparation : When preparing stock solutions, use freshly opened, anhydrous solvents. For dissolution in DMSO, ultrasonic agitation may be necessary. Due to the hygroscopic nature of DMSO, this can impact solubility.
-
Freeze-Thaw Cycles : To prevent degradation, it is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Protocols
The utility of this compound lies in the reactivity of its two terminal groups. The following protocols provide a general framework for its use in bioconjugation and subsequent deprotection for further chemical modification.
Protocol 1: Conjugation to Thiol-Containing Biomolecules (e.g., Cysteine Residues in Proteins)
The dibromomaleimide group reacts specifically with thiol groups, such as those on cysteine residues, to form a stable thioether bond. This reaction is highly efficient within a pH range of 6.5-7.5.
Materials:
-
This compound
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5, degassed
-
Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetylcysteine or β-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or dialysis
Procedure:
-
Protein Preparation : If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Dissolve the protein in degassed reaction buffer to a concentration of 1-10 mg/mL. Add a 10- to 100-fold molar excess of TCEP and incubate at room temperature for 1-2 hours.
-
Linker Preparation : Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a concentration of 10-20 mM.
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the this compound solution to the reduced protein solution. The reaction is typically faster at room temperature (1-2 hours) but can be performed at 4°C overnight for sensitive proteins.
-
Quenching : After the desired reaction time, quench any unreacted dibromomaleimide by adding a quenching reagent in slight excess to the linker concentration.
-
Purification : Remove the excess linker and other small molecules by SEC or dialysis against a suitable buffer.
-
Characterization : Characterize the resulting conjugate using techniques such as mass spectrometry (to confirm the addition of the linker) and UV-Vis spectroscopy.
Protocol 2: Deprotection of the N-Boc Group
The Boc (tert-butyloxycarbonyl) protecting group on the amine can be removed under acidic conditions to yield a primary amine, which can then be used for further conjugation, for example, through amide bond formation with a carboxylic acid.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Solvent: Dichloromethane (DCM)
-
Neutralization Buffer: Saturated sodium bicarbonate solution or similar
-
Purification system: SEC or dialysis
Procedure:
-
Reaction Setup : Dissolve the Boc-protected conjugate in DCM.
-
Deprotection : Add TFA to the solution (a common ratio is 20-50% TFA in DCM). Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., mass spectrometry).
-
Neutralization : Carefully neutralize the reaction mixture by adding it to a cooled neutralization buffer.
-
Purification : Purify the deprotected conjugate using SEC or dialysis to remove the deprotection reagents and byproducts.
-
Characterization : Confirm the removal of the Boc group by mass spectrometry (a decrease in mass of 100.12 Da).
Visualizing the Workflow and Mechanism
The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Mechanism of targeted protein degradation by a PROTAC molecule.
Conclusion
This compound stands out as a highly valuable and versatile linker for advanced bioconjugation strategies in drug development. Its well-defined reactive ends, coupled with the beneficial properties of the PEG spacer, provide a robust platform for the construction of sophisticated therapeutic and research agents. By adhering to the storage, handling, and experimental guidelines outlined in this document, researchers can effectively leverage this powerful tool to advance the frontiers of targeted protein modulation and create the next generation of precision medicines.
Navigating the Safety Profile of 3,4-Dibromo-Mal-PEG2-N-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The novel bifunctional linker 3,4-Dibromo-Mal-PEG2-N-Boc is a valuable tool in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Its unique architecture, combining a dibromomaleimide moiety for thiol-reactive conjugation, a polyethylene glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for further functionalization, offers significant versatility in drug design. However, as with any novel chemical entity, a thorough understanding of its safety profile is paramount for its responsible handling in a research and development setting.
This technical guide addresses the absence of a specific Safety Data Sheet (SDS) for this compound by providing a comprehensive overview based on the safety data of its constituent parts and related molecules. By examining the hazards associated with 3,4-dibromomaleimide, PEGylated compounds, and N-Boc protected amines, a robust framework for safe handling and experimental protocol design can be established.
Compound Identity and Properties
A summary of the known physical and chemical properties of this compound and its key structural analogs is presented below. This information is critical for appropriate storage and handling.
| Property | This compound | 3,4-Dibromomaleimide |
| CAS Number | 1807537-43-4[1][2][3] | 1122-10-7 |
| Molecular Formula | C15H22Br2N2O6[1][2] | C4HBr2NO2 |
| Molecular Weight | 486.15 g/mol [2][4] | 254.88 g/mol |
| Appearance | White to off-white solid[2] | Light yellow to brown powder or crystals |
| Purity | >96% or 98%[1][3] | >98.0% |
| Storage Conditions | -20°C for long-term storage[1][2] | Store in a cool, dark place.[5] Keep container tightly closed.[5] |
| Solubility | Soluble in DMSO[2] | No data available |
Hazard Identification and Safety Recommendations
While a specific hazard profile for this compound is not available, an assessment of its components provides crucial insights into potential risks.
| Component | Potential Hazards | Recommended Precautions |
| 3,4-Dibromomaleimide | Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5] Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[5] Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] | Handle in a well-ventilated area, preferably in a fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Avoid breathing dust.[5] Wash hands thoroughly after handling.[5] |
| PEG Spacer | Generally considered to have low toxicity and are used in cosmetics and pharmaceuticals.[7][8] However, they can act as penetration enhancers, potentially increasing the absorption of other hazardous ingredients through the skin.[9] Depending on the manufacturing process, PEGs may be contaminated with ethylene oxide and 1,4-dioxane, which are known or possible carcinogens.[9] | Use on intact skin and avoid use on damaged skin.[9] Be aware of the potential for enhanced penetration of other chemicals. |
| N-Boc Protecting Group | The Boc group itself is generally stable and poses low risk. The deprotection process, however, often involves the use of strong acids (e.g., trifluoroacetic acid), which are corrosive and require careful handling. | When performing deprotection, work in a fume hood and wear acid-resistant gloves and eye protection. |
Experimental Protocols: A Framework for Safe Handling
Given the hazardous nature of the dibromomaleimide moiety, a stringent set of experimental protocols should be followed.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Wear nitrile or other chemical-resistant gloves.[6]
-
Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of exposure, a chemical-resistant apron is advised.
2. Engineering Controls:
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Safety Equipment: An eyewash station and safety shower should be readily accessible.
3. Handling and Storage:
-
Dispensing: Avoid creating dust when handling the solid material. Use appropriate tools for weighing and transferring.
-
Storage: Store the compound at -20°C in a tightly sealed container, protected from light and moisture.[1][2]
-
Waste Disposal: Dispose of waste materials according to institutional and local regulations for hazardous chemical waste.
4. First Aid Measures (Based on 3,4-Dibromomaleimide SDS): [5]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Gently wash with plenty of soap and water. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.
Visualizing Safety Workflows and Logical Relationships
To further aid in the safe handling and conceptual understanding of this compound, the following diagrams have been generated using the DOT language.
Caption: General workflow for safely handling hazardous chemical compounds.
References
- 1. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound – 美仑生物 [meilunbio.com]
- 4. scbt.com [scbt.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. canbipharma.com [canbipharma.com]
- 7. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis with 3,4-Dibromo-Mal-PEG2-N-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker technology used to connect the antibody and the drug is critical for the stability, efficacy, and safety of the ADC. This document provides a detailed protocol for the synthesis of an ADC using the bifunctional linker, 3,4-Dibromo-Mal-PEG2-N-Boc. This linker allows for the site-specific conjugation of a drug to the interchain cysteine residues of a monoclonal antibody, resulting in a more homogeneous and stable ADC with a drug-to-antibody ratio (DAR) of approximately four.[1][2][3]
The dibromomaleimide moiety reacts with the thiol groups of two cysteine residues from a reduced interchain disulfide bond, effectively re-bridging the connection.[4][5] The PEG2 spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. The Boc-protected amine provides a handle for the covalent attachment of a cytotoxic payload prior to antibody conjugation.
Principle of the Method
The synthesis of an ADC using this compound is a multi-step process that involves:
-
Drug-Linker Synthesis: The Boc protecting group on the this compound linker is removed to expose the primary amine. A cytotoxic drug, such as Monomethyl Auristatin E (MMAE), is then conjugated to this amine.
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody (e.g., Trastuzumab) are reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose the reactive thiol groups.
-
Conjugation: The drug-linker construct is then reacted with the reduced antibody. The dibromomaleimide group of the linker forms covalent bonds with the thiol groups of two cysteine residues, resulting in a stable, re-bridged ADC.
-
Purification and Characterization: The resulting ADC is purified to remove any unreacted drug-linker and other impurities. The purified ADC is then characterized to determine its drug-to-antibody ratio (DAR), purity, and aggregation state.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of a Trastuzumab-MMAF ADC using a dibromomaleimide-PEG linker.
| Parameter | Expected Value | Method of Analysis |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC-HPLC) |
| Yield of Purified ADC | 70 - 90% | UV-Vis Spectroscopy (A280) |
| Purity (monomer content) | >95% | Size Exclusion Chromatography (SEC-HPLC) |
| Residual Free Drug-Linker | <1% | Reversed-Phase HPLC (RP-HPLC) |
Experimental Protocols
Part 1: Synthesis of the Drug-Linker Construct (e.g., Dibromo-Mal-PEG2-MMAF)
This part of the protocol describes the deprotection of the Boc group from this compound and the subsequent conjugation to a cytotoxic drug, using MMAF as an example.
Materials:
-
This compound
-
Monomethyl Auristatin E (MMAF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
Boc Deprotection:
-
Dissolve this compound in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to obtain the amine-linker as a TFA salt.
-
-
Activation of Drug (if necessary):
-
If the drug contains a carboxylic acid group (like the C-terminus of MMAF), it needs to be activated for amide bond formation.
-
Dissolve the drug (e.g., MMAF) in anhydrous DMF.
-
Add NHS (1.1 equivalents) and DCC (1.1 equivalents) and stir at room temperature for 4-6 hours to form the NHS ester of the drug.
-
-
Drug-Linker Conjugation:
-
Dissolve the deprotected amine-linker (from step 1) in anhydrous DMF.
-
Add the activated drug (from step 2) to the amine-linker solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure drug-linker construct.
-
Part 2: Antibody-Drug Conjugation
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-linker construct (from Part 1)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
-
0.22 µm sterile filter
Protocol:
-
Antibody Preparation:
-
Buffer exchange the antibody into PBS, pH 7.4, to a final concentration of 5-10 mg/mL.
-
-
Antibody Reduction:
-
Add a calculated amount of TCEP solution to the antibody solution to achieve a final molar excess of TCEP (e.g., 5-10 fold molar excess over antibody).
-
Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Dissolve the drug-linker construct in a minimal amount of a co-solvent like DMSO and then dilute with PBS.
-
Add the drug-linker solution to the reduced antibody solution. A slight molar excess of the drug-linker (e.g., 5 equivalents per antibody) is typically used.[1]
-
Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding an excess of N-acetylcysteine to react with any remaining unreacted drug-linker.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using a desalting column (e.g., Sephadex G-25) or through tangential flow filtration (TFF), exchanging the buffer to a suitable formulation buffer (e.g., PBS).
-
Sterile filter the final ADC product through a 0.22 µm filter.
-
Part 3: Characterization of the Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
-
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug to an antibody increases its hydrophobicity, leading to a longer retention time on the HIC column. Species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.) can be resolved.[6][7]
-
Column: A HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species.
-
Detection: UV at 280 nm.
-
Calculation: The average DAR is calculated from the relative peak areas of the different DAR species.
2. Analysis of Purity and Aggregation by Size Exclusion Chromatography (SEC-HPLC)
-
Principle: SEC separates molecules based on their size. It is used to quantify the amount of monomer, dimer, and higher molecular weight aggregates in the ADC preparation.[8][9]
-
Column: An SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Isocratic elution with a buffer such as 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Analysis: The percentage of monomer, dimer, and aggregates is determined by integrating the respective peak areas.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Peptide Labeling using 3,4-Dibromo-Mal-PEG2-N-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromo-Mal-PEG2-N-Boc is a heterobifunctional crosslinker designed for the selective labeling of peptides, particularly at cysteine residues. This reagent offers a versatile platform for peptide modification, enabling applications in drug delivery, diagnostics, and fundamental research. The dibromomaleimide moiety provides a highly reactive site for conjugation with thiol groups, such as those found in cysteine residues. A key feature of dibromomaleimides is their ability to react with two thiol groups, making them ideal for bridging disulfide bonds within a peptide or protein, thereby maintaining its structural integrity. The short polyethylene glycol (PEG2) linker enhances solubility and can reduce steric hindrance during conjugation. The amine group, protected by a tert-butyloxycarbonyl (Boc) group, allows for subsequent, orthogonal deprotection and further functionalization after the initial peptide labeling, providing a multi-step conjugation strategy.
The reaction of dibromomaleimide with thiols is rapid and efficient, proceeding via a substitution mechanism where the bromine atoms act as leaving groups. The resulting dithiomaleimide conjugate can undergo hydrolysis of the maleimide ring under mildly basic conditions to form a stable dithiomaleamic acid, which "locks" the conjugate and prevents retro-Michael reactions, a common issue with standard maleimide-thiol conjugates.
Materials and Reagents
-
Peptide: Cysteine-containing peptide of interest
-
Crosslinker: this compound
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Solvents:
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Deionized Water (DI H₂O)
-
-
Buffers:
-
Degassed Phosphate
-
Applications of 3,4-Dibromo-Mal-PEG2-N-Boc in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The bifunctional linker, 3,4-Dibromo-Mal-PEG2-N-Boc, offers a strategic advantage in the development of targeted drug delivery systems, particularly in the construction of antibody-drug conjugates (ADCs). This linker combines the specific reactivity of a dibromomaleimide group with the benefits of a short polyethylene glycol (PEG) spacer, culminating in a tool for creating stable and effective therapeutic conjugates.
The core utility of this linker lies in its dibromomaleimide moiety, which exhibits a high affinity for thiol groups. This feature is particularly useful for site-specific conjugation to antibodies. Monoclonal antibodies (mAbs) possess interchain disulfide bonds that can be selectively reduced to expose free thiol groups. The dibromomaleimide can then react with two of these proximal thiols, effectively re-bridging the disulfide bond with the linker-drug conjugate. This "disulfide re-bridging" strategy leads to the formation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), typically resulting in a DAR of 4. Such homogeneity is a significant improvement over traditional conjugation methods that often yield heterogeneous mixtures, which can complicate characterization and lead to unpredictable in vivo performance.[1][2]
The inclusion of a PEG2 spacer enhances the aqueous solubility of the linker and the final conjugate, which can improve the pharmacokinetic properties of the ADC.[3] The Boc-protected amine provides a versatile handle for the attachment of a variety of payloads, such as cytotoxic agents, following deprotection.
Key Advantages:
-
Site-Specific Conjugation: Enables the creation of homogeneous ADCs with a controlled DAR by targeting and re-bridging reduced interchain disulfide bonds in antibodies.[4][5]
-
Enhanced Stability: The resulting thioether bonds formed between the dibromomaleimide and cysteine residues are highly stable, minimizing premature drug release in circulation.[6][7]
-
Improved Pharmacokinetics: The hydrophilic PEG spacer can improve the solubility and in vivo performance of the ADC.[1][3]
-
Versatility: The Boc-protected amine allows for the conjugation of a wide range of therapeutic payloads.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing dibromomaleimide-based linkers for the creation of ADCs. While specific data for this compound is not available in the cited literature, these values provide a benchmark for the expected performance of ADCs constructed with this type of linker.
Table 1: Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency
| Antibody | Linker-Payload | Molar Equivalents of Linker | Conjugation Time (h) | Average DAR | Reference |
| Trastuzumab | DBM-MMAF | 5 | 1 | ~4 | [1] |
| Trastuzumab | NGM-DOX | 5 | 1 | 3.8 | [8] |
| Trastuzumab | TBM-MMAE | Not Specified | <1 | ~4 | [5] |
DBM: Dibromomaleimide; MMAF: Monomethyl auristatin F; NGM: Next-generation maleimide; DOX: Doxorubicin; TBM: Thio-bromomaleimide; MMAE: Monomethyl auristatin E.
Table 2: In Vitro Cytotoxicity of Dibromomaleimide-Linked ADCs
| Cell Line | ADC | IC50 (nM) | Reference |
| SKOV3 (HER2-positive) | [64Cu]Cu-sar–dtm–trastuzumab | Inhibition of uptake shown | [6] |
| HER2-positive cells | Trastuzumab-TBM-MMAE | ~1 | [5] |
IC50: Half-maximal inhibitory concentration.
Table 3: In Vivo Efficacy of Dibromomaleimide-Linked ADCs in Xenograft Models
| Tumor Model | ADC | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| NCI-N87 Gastric Cancer | Trastuzumab-DBM-MMAF | 3 | Significant tumor regression | [1] |
| CD98-positive Tumor | Anti-CD98-DBM-MMAF | 3 | Significant tumor regression | [1] |
Experimental Protocols
The following are generalized protocols for the conjugation of a dibromomaleimide-PEG linker to an antibody, based on methodologies reported in the literature for similar linkers.[8][9][10]
Protocol 1: Antibody Reduction
Objective: To selectively reduce the interchain disulfide bonds of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS or Borate buffer)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution (e.g., 10 mM in water)
-
Reaction buffer (e.g., 25 mM Sodium Borate, 25 mM NaCl, 1 mM EDTA, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody solution at a suitable concentration (e.g., 5-10 mg/mL) in the reaction buffer.
-
Add a calculated amount of the reducing agent (TCEP or DTT) to the antibody solution. A molar excess of the reducing agent is typically used (e.g., 5-20 equivalents per antibody).
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Immediately after incubation, remove the excess reducing agent using a pre-equilibrated desalting column with the reaction buffer.
-
Determine the concentration of the reduced antibody and the number of free thiol groups per antibody using methods like UV-Vis spectrophotometry and Ellman's reagent, respectively.
Protocol 2: Conjugation of 3,4-Dibromo-Mal-PEG2-Payload to Reduced Antibody
Objective: To conjugate the payload-activated linker to the reduced antibody via thiol-maleimide chemistry.
Materials:
-
Reduced antibody from Protocol 1
-
3,4-Dibromo-Mal-PEG2-Payload conjugate (dissolved in an organic solvent like DMSO)
-
Reaction buffer (as in Protocol 1)
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Adjust the concentration of the reduced antibody solution with the reaction buffer.
-
Add a calculated molar excess (e.g., 5-10 equivalents per antibody) of the 3,4-Dibromo-Mal-PEG2-Payload solution to the reduced antibody solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain antibody stability.
-
Incubate the reaction mixture at room temperature or 37°C for 1 hour with gentle mixing.
-
To quench the reaction, add an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable chromatography techniques to remove unconjugated linker-payload and other small molecules.
Protocol 3: Characterization of the Antibody-Drug Conjugate
Objective: To determine the drug-to-antibody ratio (DAR) and assess the homogeneity and purity of the ADC.
Methods:
-
UV-Vis Spectroscopy: Determine the concentrations of the antibody and the conjugated drug by measuring the absorbance at 280 nm and the specific wavelength for the payload, respectively. Calculate the DAR based on the molar extinction coefficients.
-
Hydrophobic Interaction Chromatography (HIC): Separate the different drug-loaded species of the ADC based on their hydrophobicity to assess the distribution of DAR values.
-
Mass Spectrometry (MS): Determine the molecular weight of the light and heavy chains of the ADC to confirm conjugation and calculate the DAR.
-
Size-Exclusion Chromatography (SEC): Assess the purity and aggregation of the ADC.
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: General mechanism of action for an ADC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 8. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for 3,4-Dibromo-Mal-PEG2-N-Boc as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The 3,4-Dibromo-Mal-PEG2-N-Boc is a versatile linker molecule designed for the synthesis of PROTACs, offering a unique combination of features to facilitate the development of potent and selective protein degraders.
The dibromomaleimide moiety of this linker provides a reactive handle for covalent conjugation to cysteine residues on a target protein ligand or the protein itself, forming a stable thioether bond. The PEG2 spacer enhances the hydrophilicity and solubility of the resulting PROTAC, which can improve its pharmacokinetic properties. The Boc-protected amine allows for a controlled, stepwise synthesis, enabling the conjugation of an E3 ligase ligand after deprotection. This application note provides a comprehensive overview of the use of this compound in PROTAC development, including detailed protocols for its application and representative data.
Signaling Pathway and Mechanism of Action
PROTACs synthesized using the this compound linker operate through the ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). Below is a table of representative data for hypothetical PROTACs targeting Bruton's tyrosine kinase (BTK) and BCR-ABL, constructed using a dibromomaleimide-PEG linker.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| DBM-PEG2-BTK-Pom | BTK | Pomalidomide | Ramos | 8.5 | >95 |
| DBM-PEG2-BTK-VHL | BTK | VH032 | TMD8 | 15.2 | >90 |
| DBM-PEG2-BCR-ABL-Pom | BCR-ABL | Pomalidomide | K562 | 25.6 | >90 |
| DBM-PEG2-BCR-ABL-VHL | BCR-ABL | VH032 | Ba/F3 | 42.1 | >85 |
Experimental Protocols
The development of a PROTAC using the this compound linker involves a series of steps from synthesis to cellular evaluation.
Caption: General workflow for PROTAC development.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step conjugation strategy.
Step 1a: Boc Deprotection of the Linker
-
Dissolve this compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure to yield the deprotected linker as a TFA salt.
Step 1b: Conjugation of the E3 Ligase Ligand
-
Dissolve the deprotected linker and an E3 ligase ligand with a carboxylic acid moiety (e.g., a derivative of pomalidomide or VH032) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product by reverse-phase high-performance liquid chromatography (HPLC).
Step 1c: Conjugation of the Target Protein Ligand
-
Dissolve the purified E3 ligand-linker conjugate and the target protein ligand containing a free thiol group in a suitable solvent (e.g., DMF or a mixture of aqueous buffer and an organic co-solvent).
-
Adjust the pH of the reaction mixture to slightly basic (pH 7.5-8.5) to facilitate the nucleophilic attack of the thiol on the dibromomaleimide.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by reverse-phase HPLC.
Step 1d: Characterization
-
Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol is for quantifying the degradation of the target protein in cultured cells.
Materials:
-
Cell line expressing the target protein.
-
PROTAC stock solution in DMSO.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 3: Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a PROTAC.
Materials:
-
PAMPA plate system (donor and acceptor plates).
-
Artificial membrane solution (e.g., lecithin in dodecane).
-
PBS or other suitable buffer.
-
PROTAC compound.
-
Plate reader for UV-Vis absorbance.
Procedure:
-
Prepare a stock solution of the PROTAC in a suitable solvent.
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add the PROTAC solution to the donor wells.
-
Add buffer to the acceptor wells.
-
Assemble the PAMPA sandwich and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a plate reader.
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Protocol 4: Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the formation of the ternary complex.
Materials:
-
Cells co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
HaloTag® NanoBRET™ 618 Ligand.
-
Nano-Glo® Live Cell Reagent.
-
PROTAC compound.
-
White, opaque 96-well plates.
Procedure:
-
Seed the engineered cells in the 96-well plates.
-
Treat the cells with the HaloTag® NanoBRET™ 618 Ligand.
-
Add a serial dilution of the PROTAC to the wells.
-
Add the Nano-Glo® Live Cell Reagent to initiate the luminescence reaction.
-
Measure both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer capable of filtered luminescence measurements.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot it against the PROTAC concentration to determine the potency of ternary complex formation.
Conclusion
The this compound linker is a valuable tool for the construction of PROTACs, particularly those targeting proteins with available cysteine residues for covalent modification. Its defined structure, which includes a hydrophilic PEG spacer and a protected amine for controlled synthesis, allows for the systematic development of potent and selective protein degraders. The protocols and representative data provided in this application note serve as a comprehensive guide for researchers and drug development professionals in the design, synthesis, and evaluation of novel PROTACs using this versatile linker.
Application Notes and Protocols for Cysteine Conjugation using 3,4-Dibromo-Mal-PEG2-N-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dibromo-Mal-PEG2-N-Boc is a heterobifunctional crosslinker that enables the covalent attachment of a PEGylated, Boc-protected amine to cysteine residues in proteins, peptides, and other biomolecules.[1] The core of this reagent is the dibromomaleimide moiety, which serves as a highly efficient and selective electrophile for the thiol group of cysteine residues.[2] This system offers significant versatility, allowing for either the modification of a single cysteine or the bridging of two proximal cysteines, such as those generated from a reduced disulfide bond.[3][4][5]
The reaction proceeds via a rapid addition-elimination mechanism, offering precise and stable payload attachment, which is particularly advantageous in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.[2][4] The presence of the N-Boc protecting group provides a latent amine functionality that can be deprotected under acidic conditions post-conjugation for subsequent modification.[1][6]
Reaction Principles and Mechanism
The dibromomaleimide moiety can react with cysteine residues in two primary ways:
-
Single Cysteine Modification: A single cysteine thiol can attack the dibromomaleimide, displacing one of the bromide leaving groups to form a stable monobromo-thiosuccinimide conjugate.[2][7] This leaves a second bromide available for potential further reaction.
-
Disulfide Bridging: When two cysteine residues are in close proximity, such as after the reduction of an interchain disulfide bond in an antibody, the dibromomaleimide can react with both thiols to form a stable, covalent bridge.[4][7][8] This "re-bridging" strategy is highly valuable for producing homogeneous and stable ADCs with a defined drug-to-antibody ratio (DAR).[4]
Following the initial thiol conjugation, the resulting dithiomaleimide adduct can undergo hydrolysis under certain pH conditions to form a highly stable dithiomaleamic acid, which "locks" the conjugate and prevents retro-Michael reactions that can occur with traditional maleimide-thiol adducts.[8][9]
Caption: Reaction pathways for dibromomaleimide with cysteine residues.
Summary of Reaction Conditions
The optimal conditions for conjugating dibromomaleimides to cysteines can vary significantly based on the substrate and the desired outcome (single modification vs. bridging). A broad pH range has been shown to be effective, which is a key advantage of these reagents.[7]
| Parameter | Recommended Range/Value | Notes | References |
| pH | 5.0 - 8.5 | Lower pH (5.0-6.5) can prevent side reactions like thiazine rearrangement for N-terminal cysteines and minimize maleimide hydrolysis.[10][11] Neutral pH (6.5-7.5) is standard for maleimide chemistry.[5][12] Higher pH (8.0-8.5) accelerates the reaction and subsequent stabilizing hydrolysis.[7][8] | [7][8][10][11][12] |
| Temperature | 0°C - 37°C | Reactions can be performed at 4°C (overnight), 20-25°C (1-2 hours), or 37°C to accelerate hydrolysis.[7][9][13] | [7][9][13] |
| Stoichiometry | 1.1 - 20 equivalents | For disulfide bridging, a small excess (e.g., 1.1 eq.) per disulfide is often sufficient.[7][9] For general labeling, a larger molar excess (10-20x) of the maleimide reagent over thiol is recommended.[14] | [2][7][9][14] |
| Reaction Time | 1 - 2 hours | Typically complete within 1-2 hours at room temperature.[7][9] Can be extended overnight at 4°C.[14] | [7][9][14] |
| Solvent | Aqueous Buffers (Phosphate, HEPES, Tris) | The dibromomaleimide reagent is typically dissolved in a water-miscible organic solvent (e.g., DMF, DMSO) before being added to the protein solution.[7][14] Final organic solvent concentration should be minimized. | [7][14] |
Experimental Protocols
Protocol 1: Disulfide Bridging of a Peptide (e.g., Somatostatin)
This protocol is adapted from methodologies used for bridging reduced disulfide bonds in peptides.[7][9]
Materials:
-
Peptide with a disulfide bond (e.g., Somatostatin)
-
This compound
-
Reaction Buffer: 50 mM Sodium Phosphate, pH 6.2.[7]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Organic Solvent: Anhydrous Dimethylformamide (DMF)
-
Quenching reagent (optional, e.g., N-acetylcysteine)
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 0.25 - 1.0 mg/mL.[9]
-
Reduction: Add 1.1 molar equivalents of TCEP solution to the peptide solution. Incubate for 1 hour at 20°C to ensure complete reduction of the disulfide bond.[7][9] TCEP is recommended as it does not contain thiols and does not need to be removed prior to conjugation.
-
Conjugation Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of DMF.
-
Conjugation Reaction: Add 1.1 molar equivalents of the dissolved dibromomaleimide reagent to the reduced peptide solution.[7][9]
-
Incubation: Allow the reaction to proceed for 1 hour at 20°C.[7][9]
-
Quenching (Optional): To quench any unreacted dibromomaleimide, a small excess of a thiol-containing molecule like N-acetylcysteine can be added.
-
Analysis and Purification: Monitor the reaction progress and confirm product formation by LC-MS. Purify the conjugate using reverse-phase HPLC.
Protocol 2: Single Cysteine Modification of a Protein
This protocol provides a general workflow for labeling a protein containing one or more reactive cysteine residues.
Materials:
-
Cysteine-containing protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed.[9][14]
-
Reducing Agent (if necessary): TCEP
-
Organic Solvent: Anhydrous DMSO or DMF
-
Purification system: Size-exclusion chromatography (e.g., PD-10 desalting column)
Procedure:
-
Protein Preparation: Dissolve the protein in degassed Reaction Buffer to a concentration of 1-5 mg/mL.[14] If the target cysteine is in a disulfide bond, perform a reduction step as described in Protocol 1, Step 2.
-
Conjugation Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO or DMF.[14]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dibromomaleimide stock solution to the protein solution while gently stirring.[14]
-
Incubation: Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[14]
-
Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a PD-10 column) equilibrated with the desired storage buffer (e.g., PBS).[9]
-
Characterization: Confirm the conjugation and purity of the product using analytical techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.
References
- 1. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]
- 2. Sculpting a uniquely reactive cysteine residue for site-specific antibody conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Making Conjugation-induced Fluorescent PEGylated Virus-like Particles by Dibromomaleimide-disulfide Chemistry [jove.com]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Optimised approach to albumin–drug conjugates using monobromomaleimide-C-2 linkers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00721K [pubs.rsc.org]
- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols for the Characterization of 3,4-Dibromo-Mal-PEG2-N-Boc Conjugates
Introduction
The 3,4-Dibromo-Maleimide-PEG2-N-Boc molecule is a heterobifunctional crosslinker critical in bioconjugation and drug development. It comprises three key functional domains:
-
A 3,4-Dibromomaleimide Group: A thiol-reactive moiety that can form stable thioether bonds. The presence of two bromine atoms allows for the potential crosslinking of two thiol groups, such as those from cysteine residues in proteins.[1][2]
-
A Polyethylene Glycol (PEG) Linker: A short, hydrophilic PEG2 spacer that enhances the solubility of the conjugate in aqueous media.[3][4]
-
A Boc-Protected Amine: A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This group is stable under many conditions but can be readily removed with acid to reveal a primary amine, which can then be used for further conjugation.[1][5]
Accurate characterization of this reagent is paramount to ensure its purity, identity, and suitability for downstream applications like the synthesis of antibody-drug conjugates (ADCs). This document provides detailed protocols for the primary analytical techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
1. Structural and Functional Overview
The molecule's design allows for a sequential conjugation strategy. Initially, the dibromomaleimide can react with thiol groups on a target molecule. Following this, the Boc group can be deprotected to allow the newly freed amine to react with another molecule, for instance, one containing a carboxylic acid or an NHS ester.
References
- 1. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]
- 2. Dibromo-Maleimide-PEG | AxisPharm [axispharm.com]
- 3. 3,4-Dibromo-Mal-PEG2-Amine TFA salt, CAS 1807534-86-6 | AxisPharm [axispharm.com]
- 4. 3,4-Dibromo-Mal-PEG2-Amine TFA salt, 1807534-86-6 | BroadPharm [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 3,4-Dibromo-Mal-PEG2-N-Boc Conjugation
Welcome to the technical support center for 3,4-Dibromo-Mal-PEG2-N-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this bifunctional linker in bioconjugation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why am I observing low or no conjugation efficiency with my thiol-containing molecule?
Answer: Low conjugation efficiency can be attributed to several factors. A systematic approach to troubleshooting this issue is recommended.
Potential Cause 1: Inactive Maleimide Group
The dibromomaleimide moiety of this compound is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive towards thiols.[1] The reagent is also sensitive to high temperatures and light.[2][3]
-
Solution:
Potential Cause 2: Lack of Available Free Thiols
The maleimide group specifically reacts with free sulfhydryl (-SH) groups. If your protein or peptide has its cysteine residues involved in disulfide bonds (S-S), they will not be available for conjugation.[4][][6]
-
Solution:
-
Reduce disulfide bonds prior to conjugation using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is effective over a broad pH range and typically does not need to be removed before the conjugation reaction.[4][7]
-
Alternatively, dithiothreitol (DTT) can be used, but it must be removed before adding the maleimide reagent to prevent it from competing with the thiol on your molecule of interest.[4]
-
To prevent re-oxidation of thiols, consider including a chelating agent like EDTA (1-5 mM) in your reaction buffer.[4]
-
Potential Cause 3: Suboptimal Reaction pH
The pH of the reaction is critical for efficient and specific thiol-maleimide conjugation. The optimal pH range is between 6.5 and 7.5.[1][4][8]
-
Below pH 6.5: The reaction rate slows down as the thiol group is less likely to be in its reactive thiolate anion form.[4]
-
Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis and can start to react with primary amines (e.g., lysine residues), leading to a loss of selectivity.[1][9]
-
Solution:
-
Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Common buffers include phosphate-buffered saline (PBS), HEPES, or Tris buffers.
-
Potential Cause 4: Incorrect Stoichiometry
The molar ratio of the this compound to your thiol-containing molecule can significantly impact the conjugation efficiency.
-
Solution:
-
Typically, a molar excess of the maleimide linker is used to drive the reaction to completion. A starting point is often a 10 to 20-fold molar excess of the linker over the protein or peptide.[7][] However, for dibromomaleimides, which can react with two thiols, the optimal ratio may differ and should be determined empirically. For some applications, a lower molar excess, such as 2:1 or 5:1, has been shown to be effective.[6][7]
-
Question 2: How can I confirm that the Boc protecting group has been successfully removed?
Answer: Incomplete deprotection of the N-Boc group will prevent subsequent reactions involving the amine.
Potential Cause 1: Incomplete Deprotection Reaction
The efficiency of Boc deprotection depends on the strength of the acid, reaction time, and temperature.
-
Solution:
-
Use a sufficient concentration of a strong acid. A common method is to use 20-50% trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM).[11]
-
Ensure the reaction proceeds for an adequate amount of time. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11][12]
-
If deprotection is still incomplete, consider using a stronger acid system, such as 4M HCl in dioxane.[11]
-
Potential Cause 2: Steric Hindrance
The PEG chain may sterically hinder the access of the acid to the Boc group, slowing down the reaction.
-
Solution:
-
Increase the reaction time and monitor for completion.
-
Ensure the chosen solvent provides good solubility for the PEGylated compound to minimize aggregation that could exacerbate steric hindrance.[11]
-
Question 3: I am observing unexpected side products in my final conjugate. What could be the cause?
Answer: The appearance of side products can be due to the reactivity of the dibromomaleimide or instability of the resulting conjugate.
Potential Cause 1: Reaction with Amines
At a pH above 7.5, the maleimide ring can react with primary amines, such as the side chain of lysine residues.[1][9]
-
Solution:
-
Maintain the reaction pH strictly within the 6.5-7.5 range to ensure chemoselectivity for thiols.
-
Potential Cause 2: Instability of the Thioether Bond
The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, especially in the presence of other thiols.[1] However, the dibromomaleimide platform can be designed to undergo a subsequent hydrolysis step under mildly basic conditions to form a stable maleamic acid, which "locks" the conjugate and prevents this reversal.[13][14][15]
-
Solution:
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Conjugation pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability.[1][4][8] |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | Optimal ratio is system-dependent and should be determined empirically.[6][7][] |
| Reaction Time (Conjugation) | 30 minutes to 2 hours | Monitor reaction for completion.[6] |
| Reaction Temperature (Conjugation) | Room Temperature or 4°C | Lower temperatures can be used for overnight reactions.[7] |
| Boc Deprotection Reagent | 20-50% TFA in DCM or 4M HCl in dioxane | Choice depends on the acid lability of the rest of the molecule.[11] |
| Boc Deprotection Time | 1 - 2 hours | Monitor reaction for completion by TLC or LC-MS.[11] |
| Boc Deprotection Temperature | 0°C to Room Temperature | Start at 0°C and allow to warm to room temperature.[11] |
Experimental Protocols
Protocol 1: General Procedure for Thiol Conjugation
-
Preparation of Thiol-Containing Molecule:
-
Preparation of this compound Solution:
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.[4]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the solution of your thiol-containing molecule.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C, with gentle stirring and protected from light.[7]
-
-
Purification:
-
Remove excess, unreacted linker using size-exclusion chromatography (SEC), such as a desalting column (e.g., PD-10).[7][]
-
Protocol 2: Boc Deprotection
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
-
Acid Addition:
-
Add TFA to a final concentration of 20-50% (v/v).[11]
-
-
Reaction:
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 1-2 hours).[11]
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the advantage of using a dibromomaleimide linker? A1: The 3,4-dibromomaleimide functionality can react with two thiol groups, allowing for the re-bridging of reduced disulfide bonds in proteins like antibodies.[14][17][18] This can lead to more homogeneous and stable conjugates compared to those formed with traditional monofunctional maleimides.
Q2: How can I quantify the number of free thiols in my protein sample? A2: Ellman's reagent (DTNB) can be used to quantify the number of free sulfhydryl groups by measuring the absorbance at 412 nm.[4] However, be aware that reducing agents like TCEP and DTT will interfere with this assay.[19]
Q3: How can I quantify the number of maleimide groups on my molecule? A3: The number of maleimide groups can be quantified spectrophotometrically by measuring the absorbance at around 302 nm, although this method is not very sensitive.[2][20][21] More sensitive methods involve a reverse assay where the maleimide is reacted with a known excess of a thiol-containing compound like glutathione, and the remaining unreacted thiol is then quantified.[2][20]
Q4: What is the best way to purify my final PEGylated conjugate? A4: The choice of purification method depends on the properties of your conjugate. Size-exclusion chromatography (SEC) is effective for removing unreacted small molecules like the linker.[7][] Ion-exchange chromatography (IEX) can be used to separate proteins based on charge, which may be altered by PEGylation, and can sometimes separate species with different degrees of PEGylation.[][22]
Q5: Does the PEG2 chain length affect the conjugation efficiency? A5: While the short PEG2 linker primarily enhances solubility, longer PEG chains can sometimes introduce steric hindrance, potentially affecting conjugation efficiency.[23][24][25][26] However, for a short PEG2 linker, this effect is likely to be minimal. The primary factors influencing efficiency will be those outlined in the troubleshooting guide.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Reaction pathway for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Maleimide Assays | AAT Bioquest [aatbio.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. benchchem.com [benchchem.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 14. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dovepress.com [dovepress.com]
Technical Support Center: 3,4-Dibromo-Mal-PEG2-N-Boc Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with 3,4-Dibromo-Mal-PEG2-N-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a crosslinker that contains a dibromomaleimide group, a two-unit polyethylene glycol (PEG2) spacer, and a Boc-protected amine.[1][2] Its primary application is in bioconjugation, particularly for linking molecules to thiol groups, such as the cysteine residues in proteins.[1] The dibromomaleimide moiety can react with two thiol groups, making it suitable for bridging disulfide bonds in proteins like antibodies.[2][3] This reagent is often used in the development of antibody-drug conjugates (ADCs) and PROTACs.[4]
Q2: I am observing low conjugation efficiency. What are the potential causes and solutions?
Low conjugation efficiency can stem from several factors:
-
Suboptimal pH: The reaction between maleimides and thiols is most efficient in a pH range of 6.5-7.5.[5] At lower pH values, the thiol group is less nucleophilic, slowing down the reaction rate. At higher pH, the maleimide group itself can undergo hydrolysis, rendering it inactive.[6]
-
Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, which are unreactive towards maleimides. To prevent this, it is advisable to degas buffers and include a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.
-
Insufficient Reducing Agent: If you are targeting cysteine residues that are part of a disulfide bond, complete reduction is crucial. The amount of reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), may need to be optimized for your specific protein.[7]
-
Steric Hindrance: The accessibility of the cysteine residue on your protein can impact conjugation efficiency. If the thiol is in a sterically hindered environment, the reaction may proceed more slowly or not at all.[8]
Q3: My final conjugate is not stable. What could be the reason?
The initial thioether bond formed between a maleimide and a thiol can be reversible through a retro-Michael reaction.[9] To enhance stability, the resulting dithiomaleimide can be hydrolyzed to a dithiomaleamic acid under mildly basic conditions (pH 8.0-8.5).[4][7] This ring-opened form is resistant to thiol exchange and more stable in biological media.[4]
Q4: I am seeing unexpected side products in my reaction mixture. What are they and how can I minimize them?
-
Reaction with Reducing Agents: Reducing agents like TCEP can sometimes react with the dibromomaleimide, leading to the formation of maleimide-TCEP conjugates.[10] Using the minimum effective concentration of the reducing agent and optimizing reaction time can help minimize this.
-
Hydrolysis of the Maleimide: The dibromomaleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[6] This hydrolysis results in a non-reactive maleamic acid. Performing the conjugation at a pH between 6.5 and 7.5 is recommended to balance reactivity and stability.[5]
-
Alkylation of Other Residues: While maleimides are highly selective for thiols, at higher pH values, they can react with other nucleophilic residues like lysine. Maintaining the pH in the optimal range of 6.5-7.5 minimizes this side reaction.
Q5: What are the recommended storage conditions for this compound?
This compound is sensitive to high temperatures and light.[1][11] It should be stored at -20°C.[1][11][12] For solutions, it is best to prepare them fresh. If storage is necessary, use an anhydrous solvent like DMSO or DMF and store at -20°C. Aqueous solutions are not recommended for long-term storage due to the risk of hydrolysis.[5]
Q6: How do I remove the Boc protecting group?
The Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions.[1][13] A common method is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[14] Another option is using hydrochloric acid (HCl) in a solvent such as 1,4-dioxane or ethyl acetate.[13][14]
Quantitative Data Summary
The following table summarizes key quantitative parameters for reactions involving dibromomaleimides.
| Parameter | Value | Conditions | Source |
| Optimal pH for Conjugation | 6.5 - 7.5 | Minimizes maleimide hydrolysis and ensures thiol reactivity. | [5] |
| Post-Conjugation Hydrolysis pH | 8.0 - 8.5 | To "lock" the conjugate and improve stability. | [7] |
| Hydrolysis Half-life (Dibromomaleimide Reagent) | < 1 minute | pH 8.0 | [15] |
| Hydrolysis Half-life (Dithiomaleimide Conjugate) | 16 - 19 minutes | pH 8.5 (with C-2 linker) | [6] |
| Boc Deprotection Time (TFA) | 30 minutes - a few hours | Room temperature | [13] |
| Boc Deprotection Time (HCl in Dioxane) | 1 - 4 hours | Room temperature | [13] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein Thiol
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline (PBS) containing 1-5 mM EDTA).
-
Reduction of Disulfide Bonds (if necessary): If targeting cysteines in a disulfide bond, add a reducing agent such as TCEP to the protein solution. The molar excess of TCEP will need to be optimized for the specific protein. Incubate for 30-60 minutes at room temperature.
-
Reagent Preparation: Prepare a stock solution of this compound in an anhydrous solvent like DMF or DMSO.
-
Conjugation Reaction: Add the this compound solution to the protein solution. A molar excess of the dibromomaleimide reagent (e.g., 5-20 fold) is typically used.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted reagent by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Post-Conjugation Hydrolysis for Stabilization
-
Buffer Exchange: After purification, exchange the buffer of the conjugate solution to a mildly basic buffer, such as a borate buffer at pH 8.5.[7]
-
Incubation: Incubate the conjugate solution at room temperature or 37°C. The progress of the hydrolysis can be monitored by observing the disappearance of the dithiomaleimide absorbance around 400 nm.[6][15] Incubation times can range from a couple of hours to overnight depending on the specific linker and desired completeness of the reaction.[1][7]
-
Final Purification: Perform a final buffer exchange into the desired storage buffer (e.g., PBS pH 7.4).
Protocol 3: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected conjugate in a suitable solvent such as dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM.
-
Incubation: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by a suitable analytical method like LC-MS.
-
Workup: Upon completion, remove the TFA and solvent under reduced pressure. The deprotected product can then be purified as needed.
Visual Guides
Caption: A general workflow for the conjugation of this compound.
Caption: A decision tree for troubleshooting common issues in dibromomaleimide reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Sculpting a uniquely reactive cysteine residue for site-specific antibody conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. researchgate.net [researchgate.net]
side reactions of 3,4-Dibromo-Mal-PEG2-N-Boc with amino acids
Welcome to the technical support center for 3,4-Dibromo-Mal-PEG2-N-Boc and related dibromomaleimide (DBM) reagents. This guide provides answers to frequently asked questions and troubleshooting advice to help you navigate potential side reactions and optimize your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary amino acid target for this compound?
The primary target for the dibromomaleimide (DBM) functional group is the thiol (sulfhydryl) group of cysteine residues.[1][2][3] The reaction proceeds via a rapid addition-elimination mechanism where the two bromine atoms act as leaving groups, allowing the reagent to bridge two cysteine thiols, such as those formed from a reduced disulfide bond.[4][5] This makes DBM reagents highly effective for site-specific conjugation and re-bridging of disulfide bonds in proteins and peptides.[4][5]
Q2: What are the most common side reactions to be aware of?
The most common side reactions are:
-
Hydrolysis of the Maleimide Ring: DBM reagents are highly susceptible to hydrolysis, where the maleimide ring opens to form a non-reactive maleamic acid. This reaction is significantly accelerated at neutral to basic pH (pH > 7).[6][7]
-
Reaction with Other Nucleophilic Amino Acids: While highly selective for thiols at optimal pH, maleimides can react with other nucleophiles like the primary amine of lysine, especially at pH values above 8.0.[8][9] However, studies have also shown high selectivity for cysteine even in the presence of numerous lysine residues.[2][3]
-
Reaction with Thiol-Based Reducing Agents: If reducing agents like Dithiothreitol (DTT) are not removed prior to conjugation, their free thiol groups can compete with the target cysteines, consuming the DBM reagent.[10]
-
Reaction with Phosphine-Based Reducing Agents: The reducing agent Tris(2-carboxyethyl)phosphine (TCEP) can react directly with the DBM reagent, leading to the formation of TCEP-maleimide side products and reducing the efficiency of the desired protein conjugation.[11]
Q3: How does pH affect the conjugation reaction and its side reactions?
The pH is the most critical parameter in the reaction.
-
pH 6.5 - 7.5: This is the optimal range for the initial thiol-maleimide conjugation. In this window, the cysteine thiol is sufficiently nucleophilic (as a thiolate anion) to react quickly, while the competing side reaction of maleimide hydrolysis is minimized.[10][12]
-
pH < 6.5: The reaction rate with thiols slows down significantly as the thiol group is predominantly in its protonated, less reactive form.[10] However, a lower pH (~5.0) can be used to prevent the re-oxidation of free thiols back to disulfide bonds.[13]
-
pH > 8.0: The rate of maleimide hydrolysis increases dramatically.[4][6][7] While this is undesirable for the unreacted reagent, a high pH (e.g., 8.5) is often intentionally used after the initial conjugation to accelerate the hydrolysis of the resulting dithiomaleimide conjugate into a highly stable dithiomaleamic acid, which "locks" the conjugate and prevents reversal.[6][14]
Q4: Is the final conjugate formed with a DBM reagent stable?
Yes, the final hydrolyzed conjugate is very stable. The initial reaction forms a dithiomaleimide bridge. This intermediate can then be hydrolyzed (often intentionally by raising the pH) to form a dithiomaleamic acid.[6][14] This hydrolyzed form is resistant to the retro-Michael reactions and thiol exchange that can plague standard maleimide-thiol conjugates, leading to a more robust and stable final product in biological media.[4][14]
Troubleshooting Guide
Problem: I am seeing low or no conjugation efficiency.
This is a common issue that can often be resolved by systematically checking the following potential causes:
| Potential Cause | Explanation & Solution |
| Reagent Hydrolysis | The DBM reagent is sensitive to moisture and hydrolysis, especially in solution at neutral or basic pH. Solution: Prepare the DBM stock solution in anhydrous DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation. Avoid storing the reagent in aqueous buffers.[10] |
| Suboptimal pH | If the pH is too low (<6.5), the reaction will be very slow. If it is too high (>8.0) during the initial conjugation step, the reagent may hydrolyze before it can react with the target protein. Solution: Ensure your reaction buffer is maintained between pH 6.5 and 7.5 for the conjugation step.[10][12] |
| Disulfide Bonds Not Reduced | Maleimides react with free thiols (-SH), not oxidized disulfide bonds (S-S).[10][12] Solution: Before conjugation, reduce the protein's disulfide bonds using a reducing agent like TCEP. Confirm reduction using SDS-PAGE under non-reducing conditions or Ellman's reagent.[12] |
| Incorrect Stoichiometry | An insufficient amount of the DBM reagent will lead to incomplete conjugation. Solution: A 10 to 20-fold molar excess of the DBM reagent over the protein is a common starting point.[10][12] Optimize this ratio for your specific protein through small-scale trial experiments. |
| Thiol Re-oxidation | Free cysteines can re-oxidize to form disulfide bonds, rendering them unreactive to the DBM reagent. Solution: Use degassed buffers for the reaction. Including a chelating agent like EDTA (1-5 mM) can help by chelating metal ions that catalyze oxidation.[10] |
Problem: My mass spectrometry analysis shows unexpected molecular weights.
Unanticipated masses often point to specific side reactions.
| Potential Cause | Explanation & Solution |
| Reaction with Lysine | An adduct corresponding to the protein plus the DBM reagent may indicate a reaction with a primary amine on a lysine residue. This is more likely if the reaction was performed at a pH > 8.0.[8][9] Solution: Perform the conjugation at a lower pH (6.5-7.5) to maximize selectivity for thiols.[12] |
| Reaction with TCEP | If TCEP was used for reduction and not removed, you may see adducts of your protein with both the DBM reagent and TCEP.[11] Solution: While TCEP often does not need to be removed, if side reactions are observed, consider removing excess TCEP using a desalting column prior to adding the DBM reagent.[12] |
| Mixture of Hydrolyzed & Unhydrolyzed Conjugate | You may see two populations of your final conjugate: the intended dithiomaleimide and its hydrolyzed dithiomaleamic acid form. Solution: This is often expected. To obtain a homogeneous final product, you can intentionally drive the hydrolysis to completion by incubating the reaction mixture at a higher pH (e.g., 8.5) for 1-2 hours post-conjugation.[6][14] |
Quantitative Data Summary
Table 1: Influence of pH on Maleimide Reactions
| pH Range | Reaction with Thiols (Cysteine) | Reaction with Amines (Lysine) | Maleimide Ring Hydrolysis | Recommendation |
|---|---|---|---|---|
| < 6.5 | Slow | Negligible | Very Slow | Not ideal for conjugation; can be used to prevent thiol re-oxidation.[10][13] |
| 6.5 - 7.5 | Optimal, Rapid | Minimal | Slow to Moderate | Recommended for conjugation. [10][12] |
| > 7.5 | Rapid | Rate Increases | Rapid to Very Rapid | Not recommended for conjugation step; can be used post-conjugation to "lock" the product via hydrolysis.[6][14] |
Table 2: Stability and Half-life of Maleimide Reagents
| Maleimide Type | Condition | Half-life (t½) | Stability Feature |
|---|---|---|---|
| Dibromomaleimide (DBM) | pH 8.0 | < 1 minute | Highly susceptible to pre-reaction hydrolysis.[4][6][7] |
| Dithiophenolmaleimide | pH 8.0 | 30 - 60 minutes | Slower hydrolysis compared to DBM.[6][7] |
| DBM-Conjugate (Dithiomaleimide) | pH 8.5 | Hydrolysis complete in ~1 hour | Rapid post-conjugation hydrolysis leads to a highly stable maleamic acid product.[6][15] |
| Standard Maleimide-Conjugate | Physiological pH | Susceptible to retro-Michael reaction | Can be unstable and reverse, especially in the presence of other thiols like glutathione.[4] |
Experimental Protocols
Protocol 1: General Protocol for Conjugation to a Cysteine-Containing Protein
-
Protein Preparation: Dissolve your cysteine-containing protein or peptide in a degassed reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).[12]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add the DBM stock solution to the protein solution to achieve the desired molar excess (e.g., a 10-fold molar excess is a good starting point).[12]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[10][12]
-
(Optional) Hydrolysis Step: To ensure a stable, homogeneous product, adjust the reaction pH to 8.5 and incubate for an additional 1-2 hours at room temperature.[14]
-
(Optional) Quenching: To stop the reaction, add a small molecule thiol like L-cysteine to a final concentration of 10 mM to react with any excess DBM reagent.[10]
-
Purification: Remove unreacted DBM reagent and other small molecules using a desalting column (e.g., PD-10 or Zeba™ Spin) equilibrated with your desired storage buffer (e.g., PBS).[12]
-
Analysis: Confirm conjugation and assess purity using methods such as SDS-PAGE, HPLC, and mass spectrometry.
Protocol 2: Reduction of Disulfide Bonds with TCEP
-
Buffer Preparation: Prepare a reaction buffer such as 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2.[12]
-
TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in the reaction buffer.
-
Reduction Reaction: Add the TCEP stock solution to your antibody or protein solution to a final TCEP concentration of 1-5 mM.[12]
-
Incubation: Incubate the mixture at 37°C for 60-90 minutes.[12]
-
Proceed to Conjugation: The reduced protein is now ready for conjugation. In many cases, the excess TCEP does not need to be removed.[12] However, if side reactions with the DBM reagent are a concern, remove the TCEP using a desalting column equilibrated with the reaction buffer before proceeding with Protocol 1.[11]
Visual Guides
Caption: Reaction pathways for dibromomaleimide reagents.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. Sculpting a uniquely reactive cysteine residue for site-specific antibody conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Making Conjugation-induced Fluorescent PEGylated Virus-like Particles by Dibromomaleimide-disulfide Chemistry [jove.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 3,4-Dibromo-Mal-PEG2-N-Boc Conjugation
This technical support center provides detailed guidance, troubleshooting, and frequently asked questions for researchers utilizing 3,4-Dibromo-Mal-PEG2-N-Boc for bioconjugation. The core reactivity of this molecule is governed by the 3,4-dibromomaleimide (DBM) group, which is designed for site-specific conjugation to thiol groups, such as those from reduced cysteine residues in proteins or peptides.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating 3,4-dibromomaleimide (DBM) reagents to thiols?
A1: Optimizing the pH for DBM conjugation is a multi-step process involving an initial conjugation reaction followed by a stabilization step (hydrolysis), each with its own optimal pH.
-
Conjugation Reaction: The initial reaction of the DBM with thiols (e.g., from reduced disulfides in an antibody) is very rapid and can be performed over a broad pH range. While standard maleimide chemistry is optimal at pH 6.5-7.5, DBM reagents have been used successfully at pH values up to 8.5.[1][2][3][4][5] The reaction proceeds quickly, often achieving completion in under 5 minutes.[4][6]
-
Hydrolysis (Stabilization): Following the initial conjugation, a "locking" step is recommended to ensure the stability of the newly formed bond. This involves incubating the conjugate at a mildly basic pH, typically around 8.5, for 1-2 hours.[4][7] This step hydrolyzes the dithiomaleimide product to a highly stable dithiomaleamic acid, which prevents retro-Michael reactions that can occur with standard maleimide conjugates.[4][6]
Q2: What is the reaction mechanism of 3,4-dibromomaleimide with thiols?
A2: The 3,4-dibromomaleimide group reacts specifically with two thiol groups, making it ideal for re-bridging reduced disulfide bonds in proteins. The reaction is a sequential nucleophilic substitution where two thiol groups displace the two bromine atoms on the maleimide ring. This is followed by an optional, but highly recommended, hydrolysis step under mildly basic conditions to open the maleimide ring and form a stable maleamic acid derivative.[4]
Q3: How stable is the this compound reagent in solution?
A3: The DBM group is highly susceptible to hydrolysis, especially at elevated pH.[8] The two bromine atoms have an inductive electron-withdrawing effect, which activates the maleimide ring for hydrolysis even more than in standard maleimides.[8][9] Therefore, it is critical to prepare stock solutions of the reagent fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[1][10] Any unreacted DBM reagent in the aqueous reaction buffer will be rapidly deactivated by hydrolysis.[9]
Q4: What are the primary side reactions to consider during DBM conjugation?
A4: The main side reactions include:
-
Reaction with Amines: At pH values above 8.5, maleimides can react with primary amines, such as the side chain of lysine residues.[3] While the reaction with thiols is significantly faster, keeping the pH controlled is important for specificity.[2]
-
Reaction with Reducing Agents: Some thiol-containing reducing agents, like DTT or 2-mercaptoethanol, will compete with the target molecule for reaction with the DBM. It is essential to remove these before adding your DBM reagent.[3] Thiol-free reducing agents like TCEP (tris(2-carboxyethyl)phosphine) are recommended as they do not require removal.[3]
-
Premature Hydrolysis: As mentioned in Q3, the DBM reagent itself can hydrolyze if left in aqueous buffer for extended periods before the conjugation partner is added.
Troubleshooting Guide
Q: Why am I observing low or no conjugation efficiency?
A: This is a common issue that can typically be traced back to one of several factors. Follow this guide to diagnose the problem.
| Potential Cause | Explanation & Solution |
| Reagent Hydrolysis | The DBM group is sensitive to hydrolysis. Solution: Always prepare the this compound stock solution fresh in an anhydrous solvent (e.g., DMSO, DMF) and add it to your protein solution immediately.[1] Do not let the reagent sit in aqueous buffers before the reaction. |
| Thiol Oxidation | Free sulfhydryl groups (-SH) can re-oxidize to form disulfide bonds (S-S), which are unreactive with maleimides. Solution: Ensure your protein's thiols are reduced and available. Use a fresh solution of a reducing agent like TCEP. Including a chelating agent like EDTA (1-5 mM) in the buffer can help prevent metal-catalyzed oxidation.[1] |
| Suboptimal pH | While DBMs are versatile, the pH still matters. If the pH is too low (<6.5), the thiol group will be protonated and less nucleophilic, slowing the reaction.[1] Solution: Ensure your reaction buffer is within the effective pH range. For DBMs, a range of 7.0 to 8.5 for the initial conjugation is common.[4][5][11] |
| Incorrect Stoichiometry | An insufficient molar excess of the DBM reagent can lead to incomplete conjugation. Solution: Optimize the molar ratio of the DBM reagent to the protein. A starting point of 8-20 fold molar excess of the DBM reagent is often used.[4][10] |
Q: My final conjugate appears unstable. What could be the cause?
A: The most likely cause is an incomplete or skipped post-conjugation hydrolysis step. The initial dithiomaleimide linkage can be susceptible to thiol exchange reactions.[4]
-
Solution: After the initial conjugation reaction, adjust the pH of the mixture to ~8.5 and incubate for at least 1-2 hours at room temperature.[4][7] This converts the conjugate to a more robust dithiomaleamic acid form, which is crucial for in-vivo stability.[4][6]
Data & Parameters
Table 1: Recommended pH and Conditions for DBM Conjugation Workflow
| Step | Parameter | Recommended Value | Notes |
| 1. Reduction (Optional) | Reducing Agent | TCEP | Thiol-free; does not need to be removed before conjugation.[3] |
| pH | 6.0 - 7.5 | Optimal for most reducing agents. | |
| 2. Conjugation | Reaction pH | 7.0 - 8.5 | DBM conjugation is rapid across this range.[4][11] |
| Molar Excess | 8 - 20 fold (DBM:Protein) | Should be optimized for the specific protein.[4][10] | |
| Time | < 5 minutes | The reaction is typically very fast.[4][6] | |
| Temperature | Room Temperature or 4°C | Lower temperatures will slow the reaction rate.[1] | |
| 3. Hydrolysis (Stabilization) | Reaction pH | 8.5 | Crucial for creating a stable final product.[4][7] |
| Time | 1 - 2 hours | Ensures complete conversion to the maleamic acid form.[4][7] | |
| Temperature | Room Temperature |
Table 2: Feature Comparison: 3,4-Dibromomaleimide vs. Standard Maleimide
| Feature | 3,4-Dibromomaleimide (DBM) | Standard Maleimide |
| Reactive Sites | Two (replaces both Br atoms) | One (Michael addition across C=C bond) |
| Primary Use | Disulfide re-bridging | Single cysteine modification |
| Optimal Conjugation pH | Broad range, up to 8.5[4][11] | 6.5 - 7.5[1][3] |
| Reagent Stability | Highly sensitive to hydrolysis[8][9] | Moderately sensitive to hydrolysis (especially > pH 7.5)[1] |
| Product Stability | High (after hydrolysis step to maleamic acid)[4][7] | Moderate (can undergo retro-Michael reaction)[4] |
| Key Workflow Step | Post-conjugation hydrolysis at pH 8.5 is critical for stability.[4][6] | Quenching with excess thiols is common.[1] |
Visualized Workflows and Mechanisms
General Experimental Protocol
This protocol provides a general guideline for conjugating a 3,4-dibromomaleimide reagent to a protein with reducible disulfide bonds (e.g., an IgG antibody).
1. Materials and Buffers:
-
Protein: (e.g., IgG antibody) in a thiol-free buffer (e.g., PBS, pH 7.2).
-
Reducing Agent: 10 mM TCEP solution, prepared fresh.
-
DBM Reagent: this compound.
-
Solvent: Anhydrous DMSO or DMF.
-
Reaction Buffer: Phosphate buffer, pH 8.0-8.5.
-
Purification: Size-exclusion chromatography (SEC) column.[1]
2. Protein Reduction (if necessary):
-
To your protein solution, add TCEP to a final concentration of 1-2 mM (typically a 10-50 fold molar excess over the protein).[2]
-
Incubate at room temperature for 30-60 minutes. The reduced protein can be used directly without removing the TCEP.[1]
3. Conjugation Reaction:
-
Immediately before use, dissolve the this compound reagent in a minimal volume of anhydrous DMSO to create a 10 mM stock solution.[10]
-
Adjust the pH of the reduced protein solution to the desired conjugation pH (e.g., 8.0) using the reaction buffer.
-
Add the DBM stock solution to the protein solution to achieve the desired molar excess (e.g., 8 equivalents per antibody).
-
Incubate for 5-10 minutes at room temperature. The conjugation reaction is very fast.[4]
4. Hydrolysis and Stabilization:
-
Ensure the pH of the reaction mixture is 8.5. Adjust if necessary.
-
Incubate the mixture for 1-2 hours at room temperature, protected from light, to allow for complete hydrolysis to the stable maleamic acid form.[4][7]
5. Purification:
-
Purify the final conjugate from excess, hydrolyzed reagent using a suitable method such as a desalting or SEC column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[1]
6. Characterization:
-
Confirm successful conjugation and determine the degree of labeling using methods such as Mass Spectrometry (MS) or SDS-PAGE analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sculpting a uniquely reactive cysteine residue for site-specific antibody conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Aggregation During Protein Labeling with 3,4-Dibromo-Mal-PEG2-N-Boc
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during labeling with 3,4-Dibromo-Mal-PEG2-N-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a crosslinker molecule that contains a dibromomaleimide group.[1][2] This dibromomaleimide moiety is specifically designed to react with thiol groups, which are found in the cysteine residues of proteins.[1] The presence of two bromine atoms allows the linker to potentially bind to two thiol groups.[1][2] The PEG2 portion of the molecule is a hydrophilic spacer, which can help to increase the water solubility of the labeled protein.[2] The N-Boc group is a protecting group on an amine, which can be removed later for further chemical modifications if desired.[1]
Q2: What are the primary causes of protein aggregation when using this linker?
Protein aggregation during the labeling process is a common challenge that can arise from several factors:
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for maintaining protein stability.[3][4][5] If the buffer conditions are not optimal for your specific protein, it can lead to unfolding and aggregation.[3][4]
-
High Protein Concentration: Labeling reactions performed at high protein concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.[3][6][7][8]
-
Excessive Linker Concentration: A high molar excess of the labeling reagent can lead to over-labeling of the protein, altering its surface properties and potentially causing it to become less soluble.[3][9]
-
Reaction Temperature: Elevated temperatures can sometimes accelerate aggregation, particularly for proteins that are not very stable.[9][10]
-
Presence of Free Thiols: For proteins with multiple cysteine residues, the formation of incorrect disulfide bonds between protein molecules can be a major cause of aggregation.[11]
Q3: How can I detect protein aggregation?
Protein aggregation can manifest in several ways:
-
Visual Observation: The most obvious sign of aggregation is the appearance of visible precipitates or cloudiness in the solution.[6][10]
-
Size Exclusion Chromatography (SEC): SEC analysis can reveal the presence of high molecular weight species, which are indicative of soluble aggregates.[3]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that can detect the presence of larger particles (aggregates) in a solution.[3][10]
-
Loss of Biological Activity: Aggregation can often lead to a decrease or complete loss of the protein's biological function.[10]
Troubleshooting Guide
Issue: Visible precipitation or cloudiness is observed during or after the labeling reaction.
This indicates significant protein aggregation.[6] Here are the steps to troubleshoot this issue:
| Parameter | Recommendation | Rationale |
| Protein Concentration | Decrease the protein concentration to 1-2 mg/mL or lower.[6] | High protein concentrations increase the chances of intermolecular interactions leading to aggregation.[3][7][8] |
| Linker Concentration | Reduce the molar excess of this compound. Perform a titration to find the optimal ratio. | Over-labeling can alter the protein's surface properties, reducing its solubility.[3][9] |
| Buffer pH | Ensure the buffer pH is optimal for your protein's stability, typically pH 6.5-7.5 for maleimide reactions.[7] Avoid the protein's isoelectric point (pI).[12] | Proteins are often least soluble at their pI.[10] The maleimide reaction with thiols is also pH-dependent. |
| Ionic Strength | Optimize the salt concentration (e.g., 50-150 mM NaCl).[6][13] | Salts can help to screen electrostatic interactions that may lead to aggregation.[10][13] |
| Temperature | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[7][12] | Lower temperatures can slow down the kinetics of aggregation.[9][12] |
| Additives/Excipients | Consider adding stabilizing agents to the buffer. | See the table below for examples. |
Issue: The labeled protein solution appears clear, but subsequent analysis (e.g., SEC, DLS) reveals the presence of soluble aggregates.
Even without visible precipitation, soluble aggregates can be present and detrimental to your experiments.
| Parameter | Recommendation | Rationale |
| Purification | Immediately after the labeling reaction, purify the conjugate using size-exclusion chromatography (SEC).[6][7] | This will remove any small aggregates that may have formed and also separate the labeled protein from excess unreacted linker.[7] |
| Buffer Exchange | During purification, exchange the labeled protein into an optimized storage buffer. | A stable storage buffer is crucial for the long-term stability of the conjugate. |
| Reducing Agents | For proteins with multiple cysteines, consider adding a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to labeling.[7][10] | This helps to ensure that disulfide bonds are not incorrectly forming between protein molecules.[10][11] |
| Co-solvents | Experiment with the addition of co-solvents like glycerol (5-20%) or sucrose to the buffer.[6][10] | These agents can enhance protein stability.[6][10] |
Recommended Buffer Additives to Prevent Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Arginine | 50-500 mM | Can suppress aggregation by interacting with hydrophobic patches on the protein surface.[10] |
| Glycerol | 5-50% (v/v) | Acts as a stabilizing osmolyte.[10] |
| Sucrose | 5-20% (w/v) | Another stabilizing osmolyte that can prevent protein unfolding.[10] |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Can help to solubilize proteins and prevent hydrophobic interactions.[10][13] |
| TCEP (tris(2-carboxyethyl)phosphine) | 1-5 mM | A reducing agent that prevents the formation of intermolecular disulfide bonds.[3][10] |
Experimental Protocol: Protein Labeling with this compound
This is a general protocol and may require optimization for your specific protein.
-
Protein Preparation:
-
Dialyze or buffer exchange the protein into a thiol-free buffer, such as phosphate-buffered saline (PBS), at pH 6.5-7.5.[7]
-
Adjust the protein concentration to 1-5 mg/mL.[3]
-
If the protein has internal disulfide bonds that need to be reduced to expose cysteine thiols, incubate with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.[7]
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-20 mM.[9]
-
-
Labeling Reaction:
-
Purification:
Visualizing the Workflow and Troubleshooting
Caption: A flowchart of the protein labeling workflow with integrated troubleshooting steps for aggregation.
References
- 1. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]
- 2. 3,4-Dibromo-Mal-PEG2-Amine TFA salt, 1807534-86-6 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. leukocare.com [leukocare.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: 3,4-Dibromo-Mal-PEG2-N-Boc Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dibromo-Mal-PEG2-N-Boc conjugates.
Troubleshooting Guide
This guide addresses specific stability issues that may be encountered during experimental procedures involving this compound and its conjugates.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of Dibromomaleimide: The dibromomaleimide (DBM) moiety is susceptible to rapid hydrolysis, especially at higher pH, which can compete with the conjugation reaction.[1][2] Steric hindrance at the conjugation site can also slow down the reaction, allowing more time for hydrolysis.[1][3] | - Perform conjugation at a slightly lower pH (e.g., 7.0-7.5) to balance thiol reactivity and DBM stability. - Increase the molar excess of the DBM reagent, if possible. - For sterically hindered sites, consider using diiodomaleimides, which exhibit faster conjugation kinetics and greater hydrolytic stability before conjugation.[1][3] |
| Premature Cleavage of the Conjugate (in vitro) | Retro-Michael Reaction/Thiol Exchange: The thioether bonds formed are susceptible to cleavage in the presence of excess thiols (e.g., residual reducing agents, or in a cellular environment rich in glutathione).[4][5][6][7][8][9] | - Ensure complete removal of reducing agents (e.g., DTT, TCEP) after disulfide bond reduction and before conjugation. - Induce post-conjugation hydrolysis to the more stable maleamic acid form by incubating the conjugate at a slightly basic pH (e.g., 8.0-8.5) for a controlled period (e.g., 1-2 hours).[10][11][12] This "locks" the conjugate and makes it resistant to thiol exchange.[10][11][12] - For applications requiring high stability, consider alternative conjugation strategies like forming a thiazine structure with an N-terminal cysteine or creating an aminothiomaleimide.[13][14][15][16] |
| Heterogeneity of the Final Conjugate | Incomplete Hydrolysis: If relying on post-conjugation hydrolysis for stabilization, incomplete or variable rates of hydrolysis can lead to a mixed population of ring-opened (stable) and ring-closed (less stable) species.[10][11] | - Optimize the post-conjugation hydrolysis step by carefully controlling pH, temperature, and incubation time. Monitoring the reaction by mass spectrometry can help determine the optimal conditions for complete conversion.[10] - The use of linkers designed for accelerated hydrolysis can lead to more homogeneous products in a shorter time.[10][11][12] |
| Loss of Activity of the Conjugated Molecule | Modification of Critical Residues: The DBM reagent may react with cysteine residues essential for the biological activity of the protein or peptide. | - If possible, use site-directed mutagenesis to remove reactive cysteines from functionally critical regions and introduce them at a more suitable location.[3] |
| Aggregation of the Conjugate | Intermolecular Cross-linking: Since DBM has two reactive sites, it can potentially cross-link two separate molecules if they each have an available thiol group. | - Control the stoichiometry of the reaction carefully. Use a molar excess of the molecule to be conjugated relative to the DBM linker if only one thiol is to be labeled. - If bridging a disulfide bond is the goal, ensure the disulfide is fully reduced to two free thiols before adding the DBM reagent.[17] |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound for conjugation?
A1: The primary stability concern is the susceptibility of the dibromomaleimide (DBM) group to hydrolysis and the potential for the resulting dithioether conjugate to undergo a retro-Michael reaction in the presence of other thiols.[1][5][6][18] The unconjugated DBM reagent can hydrolyze relatively quickly, especially at basic pH, which can reduce conjugation efficiency.[1][2] After conjugation, the resulting succinimide ring can be cleaved by thiols like glutathione, leading to premature release of the conjugated molecule.[6][7][19][20]
Q2: How can I improve the stability of my final conjugate?
A2: To enhance stability, it is highly recommended to perform a post-conjugation hydrolysis step.[10][11][12] This involves incubating the conjugate in a mildly basic buffer (e.g., pH 8.0-8.5) to promote the hydrolysis of the maleimide ring, forming a stable maleamic acid.[10][11][12] This ring-opened form is significantly more resistant to retro-Michael reactions and thiol exchange.[6][18] Alternative strategies include the consecutive addition of a thiol and an amine to form a highly stable aminothiomaleimide.[13][14][15]
Q3: At what pH should I perform the conjugation reaction?
A3: The optimal pH for conjugation is a balance between the reactivity of the thiol group and the stability of the DBM reagent. Thiol-maleimide reactions are typically performed between pH 7.0 and 7.5.[21] While higher pH increases the nucleophilicity of the thiol, it also accelerates the hydrolysis of the DBM.[1][2] Therefore, maintaining the pH within this range is crucial for efficient conjugation while minimizing unwanted hydrolysis of the reagent.
Q4: How should I store the this compound reagent?
A4: The this compound reagent should be stored at -20°C.[22][23] It is sensitive to high temperatures and light.[22][24][25][26] Before use, it should be allowed to warm to room temperature and protected from moisture.
Q5: What is the role of the N-Boc protecting group?
A5: The tert-butyloxycarbonyl (Boc) group is a common protecting group for the primary amine on the PEG linker.[27] It is stable under neutral and basic conditions but can be easily removed with a strong acid (e.g., trifluoroacetic acid, TFA) to yield a free amine.[22][27] This allows for subsequent modification of the amine after the thiol conjugation has been performed.
Q6: Can the dibromomaleimide linker cross-link two different molecules?
A6: Yes, the dibromomaleimide moiety has two bromine atoms that can be substituted by thiols, allowing for the attachment of two thiol-containing molecules.[4][8][9][17] This property is often utilized to bridge the two sulfur atoms of a reduced disulfide bond in proteins like antibodies, thereby maintaining the protein's structural integrity.[17][28]
Quantitative Data on Stability
The stability of maleimide-based conjugates is often assessed by measuring their half-life under specific conditions. The following table summarizes some relevant data from the literature.
| Conjugate Type | Condition | Half-life (t½) | Reference |
| N-methyl dibromomaleimide (hydrolysis of reagent) | pH 7.4 | 17.9 min | [1][3] |
| DBM-C2 linker conjugate (post-conjugation hydrolysis) | pH 8.5 | 16-19 min | [11] |
| DBM-C6 linker conjugate (post-conjugation hydrolysis) | pH 8.5 | ~48 hours | [11] |
| N-ethylmaleimide-MPA conjugate (thiol exchange with glutathione) | Physiological pH and temperature | 20-80 hours | [7] |
| N-ethylmaleimide-NAC conjugate (thiol exchange with glutathione) | Physiological pH and temperature | 20-80 hours | [7] |
MPA: 4-mercaptophenylacetic acid; NAC: N-acetylcysteine
Experimental Protocols
Protocol 1: General Procedure for Conjugation to a Thiol-Containing Protein
-
Protein Preparation: If the protein contains disulfide bonds that need to be conjugated, they must first be reduced. Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Add a 10-20 fold molar excess of a reducing agent like DTT or TCEP. Incubate at room temperature for 1-2 hours.
-
Removal of Reducing Agent: It is critical to remove the reducing agent before adding the DBM reagent. This can be achieved by dialysis, size-exclusion chromatography (e.g., a desalting column), or another suitable purification method.[29]
-
Conjugation Reaction: Prepare a stock solution of this compound in an organic solvent like DMF or DMSO. Add a 5-10 fold molar excess of the DBM reagent to the protein solution. Incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal time should be determined empirically.
-
Purification: Remove the excess, unreacted DBM reagent using dialysis or size-exclusion chromatography.[29]
Protocol 2: Post-Conjugation Hydrolysis for Stabilization
-
Buffer Exchange: After purifying the conjugate, exchange the buffer to a mildly basic buffer, such as a phosphate or borate buffer at pH 8.0-8.5.
-
Incubation: Incubate the conjugate solution at room temperature or 37°C for 1-2 hours.[10][11] The progress of the hydrolysis can be monitored by mass spectrometry, looking for the mass increase corresponding to the addition of a water molecule.
-
Final Purification: After hydrolysis is complete, the conjugate can be buffer-exchanged into the desired formulation buffer and stored appropriately.
Protocol 3: Stability Assay against Thiol Exchange
-
Sample Preparation: Prepare a solution of the purified conjugate in PBS (pH 7.4) at a known concentration (e.g., 1 mg/mL).
-
Incubation with Glutathione: Add a physiological concentration of glutathione (GSH) to the conjugate solution (e.g., 1-5 mM final concentration).[29]
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.[29]
-
Quenching and Analysis: Quench the reaction by adding an acid (e.g., trifluoroacetic acid) to stop further thiol exchange.[29] Analyze the samples by HPLC or LC-MS to determine the percentage of the remaining intact conjugate over time.[5]
Visualizations
Caption: Reaction pathways for this compound conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Tunable Degradation of MaleimideâThiol Adducts in Reducing Environments - Bioconjugate Chemistry - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 12. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
- 16. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dibromo-Maleimide-PEG | AxisPharm [axispharm.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 22. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]
- 23. 3,4-Dibromo-Mal-PEG8-Boc-Amine | BroadPharm [broadpharm.com]
- 24. 3,4-Dibromo-Mal-PEG2-Amine TFA salt, 1807534-86-6 | BroadPharm [broadpharm.com]
- 25. 3,4-Dibromo-Mal-PEG8-Amine TFA salt | BroadPharm [broadpharm.com]
- 26. 3,4-Dibromo-Mal-PEG8-acid | BroadPharm [broadpharm.com]
- 27. researchgate.net [researchgate.net]
- 28. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 3,4-Dibromo-Mal-PEG2-N-Boc Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 3,4-Dibromo-Mal-PEG2-N-Boc synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker containing a dibromomaleimide group, a two-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. The dibromomaleimide moiety reacts selectively with thiols, making it ideal for bioconjugation to cysteine residues in proteins or other thiol-containing molecules.[1][2][3] The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to other molecules.[1] This linker is commonly used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[3][4]
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several challenges, including:
-
Handling viscous or oily intermediates: PEGylated compounds are often difficult to handle as oils or viscous liquids, which can complicate purification and transfer at a large scale.[5]
-
Side reactions: The dibromomaleimide ring is susceptible to side reactions, especially under basic conditions, which can lead to oligomerization or polymerization.[6]
-
Purification of the final product: The separation of the desired product from starting materials and byproducts can be difficult due to the similar physical properties of PEGylated molecules. Traditional chromatographic methods may have scalability limitations.[7][8][9]
-
Thermal and light sensitivity: The dibromomaleimide group is sensitive to high temperatures and light, which requires careful control of reaction and storage conditions.[1]
Q3: What are the recommended storage and handling conditions for this compound and its intermediates?
A3: Due to the sensitivity of the dibromomaleimide group, it is recommended to store the compound and its intermediates at -20°C in a light-protected container.[1] When handling, avoid exposure to high temperatures and strong bases.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction of the starting materials. | - Ensure accurate stoichiometry of reactants. - Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS). - Consider a modest increase in reaction time or temperature, but be mindful of the thermal sensitivity of the dibromomaleimide. |
| Side reactions, such as polymerization of the maleimide.[6] | - Maintain strict control over reaction pH, avoiding strongly basic conditions. - Use a non-nucleophilic base if a base is required. | |
| Degradation of the product during workup or purification. | - Perform workup and purification steps at reduced temperatures. - Protect the product from light. - Use purification methods that minimize exposure to harsh conditions. | |
| Product is an oil and difficult to handle | Inherent property of the PEGylated compound.[5] | - If the compound is intended for immediate use in the next step, consider using it as a solution in a suitable solvent. - Explore co-precipitation with a carrier or lyophilization from a suitable solvent to obtain a solid. |
| Difficulty in purifying the final product | Similar polarity and solubility of the product and impurities. | - Optimize chromatographic conditions (e.g., gradient, column packing) for better separation. - Consider alternative purification techniques such as preparative HPLC or crystallization if feasible. - Membrane-based purification methods could be explored as a scalable alternative to chromatography.[8] |
| Presence of multiple spots on TLC or peaks in LC-MS | Formation of byproducts or degradation of the product. | - Analyze the byproducts by mass spectrometry to identify their structures. - If byproducts result from the degradation of the dibromomaleimide, review the reaction and purification conditions for sources of heat, light, or high pH. - If byproducts are related to the PEG starting material, ensure the purity of the starting PEG linker. |
| Inconsistent batch-to-batch results | Variability in starting material quality. | - Use high-purity starting materials from a reliable supplier. - Characterize each batch of starting material before use. |
| Poor control over reaction parameters. | - Implement strict process controls for temperature, reaction time, and reagent addition. |
Experimental Protocols
While a specific, detailed industrial scale-up protocol for this compound is not publicly available, a general laboratory-scale synthesis can be inferred from related literature. The synthesis would likely involve the reaction of a Boc-protected PEG2-amine with dibromomaleic anhydride or a derivative.
General Laboratory-Scale Synthesis Concept:
A plausible synthetic route would involve the reaction of N-(tert-Butoxycarbonyl)-1,5-diamino-3-oxapentane with dibromomaleic anhydride. This would be followed by a dehydration step to form the imide ring.
-
Step 1: Amidation: N-(tert-Butoxycarbonyl)-1,5-diamino-3-oxapentane is reacted with dibromomaleic anhydride in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
-
Step 2: Cyclization/Dehydration: The resulting amic acid is then cyclized to the maleimide. This can be achieved by heating with a dehydrating agent such as acetic anhydride or by using a milder chemical dehydrating agent.
Note: This is a conceptual protocol. The actual reaction conditions, including solvent, temperature, and catalysts, would need to be optimized for safety and efficiency, especially during scale-up.
Visualizations
Below are diagrams illustrating key concepts in the synthesis and application of this compound.
Caption: A simplified workflow for the synthesis, purification, and application of this compound.
Caption: A troubleshooting decision tree for addressing low yield or impurities in the synthesis.
References
- 1. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]
- 2. Dibromo-Maleimide-PEG | AxisPharm [axispharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. biorbyt.com [biorbyt.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 8. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Dibromomaleimide (DBM) Linkers
Welcome to the technical support center for dibromomaleimide (DBM) linkers. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Linker & Conjugation Issues
Q1: Why is my conjugation yield consistently low?
A1: Low conjugation yield with DBM linkers can stem from several factors. The most common culprits are premature hydrolysis of the DBM linker, steric hindrance at the conjugation site, and suboptimal reaction conditions.
-
DBM Linker Hydrolysis: Dibromomaleimides are highly susceptible to hydrolysis, especially at neutral to basic pH. This reaction opens the maleimide ring to form an unreactive maleamic acid derivative, rendering the linker incapable of reacting with thiols.[1][2] It is crucial to use freshly prepared DBM solutions and carefully control the pH during conjugation.[1] Some DBM reagents can hydrolyze extremely rapidly, with half-lives under a minute at pH 8.0.[3][4]
-
Steric Hindrance: The accessibility of the target thiol group (e.g., a cysteine residue) on your biomolecule is critical. If the thiol is located within a deep crevice or is shielded by bulky neighboring groups, the conjugation efficiency can be significantly reduced.[2] This has been observed when attempting to conjugate bulky proteins like Human Serum Albumin (HSA) where the reactive Cys-34 is situated in a 9.5 Å crevice.[2]
-
Suboptimal Reaction Conditions: The pH of the reaction buffer is a critical parameter. While the reaction with thiols is rapid, the competing hydrolysis reaction is also pH-dependent. An optimal pH range is typically between 6.5 and 7.5 to favor the thiol-maleimide reaction over hydrolysis.[1][] However, for some applications aiming for post-conjugation hydrolysis, a higher pH (e.g., 8.5) may be used.[3][6]
Q2: I'm observing unexpected side products in my final conjugate. What could they be?
A2: Several side reactions can occur during DBM conjugation, leading to a heterogeneous product mixture.
-
Intrachain Disulfide Bridging: Instead of bridging two separate molecules or two specific chains of a single protein (like an antibody's heavy and light chain), the DBM linker can react with two cysteine residues within the same polypeptide chain, leading to undesired intramolecular crosslinks.[7]
-
Thiol Exchange (Retro-Michael Reaction): The dithiomaleimide adduct, if not stabilized by hydrolysis, can be susceptible to cleavage through a retro-Michael reaction.[8][9] This is particularly relevant in environments with high concentrations of other thiols, such as glutathione in the cytoplasm, which can lead to premature release of the conjugated payload.[7][10]
-
Decarboxylative Cleavage: A decarboxylative cleavage of C-terminal cysteine residues has been observed on antibody-thiomaleimide conjugates, which can occur even when light is excluded.[3]
-
Reaction with Other Nucleophiles: While maleimides are highly selective for thiols, especially at pH 6.5-7.5, side reactions with other nucleophilic groups like amines (e.g., lysine residues) can occur, particularly at higher pH values.[]
Q3: My DBM linker seems to be degrading before I can even use it. How can I assess its stability and prevent this?
A3: DBM linkers are known for their rapid hydrolysis. The stability is highly dependent on the pH of the solution and the specific substituents on the maleimide ring.
-
Assessing Stability: The hydrolysis of DBM linkers can be monitored spectrophotometrically by observing the disappearance of the characteristic absorbance of the dibromomaleimide group (around 325 nm).[3][11]
-
Prevention:
-
Always prepare DBM solutions fresh in an anhydrous solvent like DMSO or DMF before diluting into the aqueous reaction buffer immediately prior to starting the conjugation.[12][13]
-
Avoid storing DBM linkers in aqueous buffers.[14]
-
Perform conjugation reactions at a pH between 6.5-7.5 to minimize the rate of hydrolysis before the thiol addition can occur.[1]
-
The workflow below outlines a decision process for troubleshooting DBM stability and conjugation efficiency.
Section 2: Conjugate Stability & Analysis
Q4: How stable is the final conjugate? I'm concerned about it breaking apart in my downstream application.
A4: The stability of the final dithiomaleimide adduct is a critical consideration and depends on two main factors: susceptibility to thiol exchange and the stability of the maleimide ring itself.
-
Thiol Exchange: The initial thioether bond formed can be reversible via a retro-Michael reaction, especially in the presence of excess thiols like glutathione, which is abundant in the cellular cytoplasm.[7][10] This can lead to the premature release of your payload.
-
Stabilization via Hydrolysis: The key to creating a stable conjugate is the subsequent hydrolysis of the succinimide ring to form a maleamic acid.[3][15] This ring-opened structure is robustly stable and not susceptible to retro-Michael reactions.[16][17] This "locking" step can be accelerated by using DBM linkers with electron-withdrawing groups or by performing the reaction at a slightly basic pH (e.g., 8.5) for a period after the initial conjugation.[3][6] Conjugates stabilized by hydrolysis show excellent stability in serum.[3]
The pathway below illustrates the conjugation and subsequent stabilization process.
Q5: What is the best way to purify and analyze my DBM conjugate?
A5: Proper purification and analysis are essential to ensure the homogeneity and quality of your final product.
-
Purification:
-
Size Exclusion Chromatography (SEC): This is a common method to separate the larger protein conjugate from smaller, unreacted DBM linker and other reagents.[13]
-
Ultrafiltration/Desalting Columns: Useful for buffer exchange and removing excess small-molecule reagents post-conjugation.[2][12]
-
Hydrophobic Interaction Chromatography (HIC): Can be used to purify antibody-drug conjugates (ADCs) and separate species with different drug-to-antibody ratios (DAR).[18]
-
-
Analysis:
-
SDS-PAGE: A straightforward way to visualize the successful conjugation by observing a shift in the molecular weight of the protein bands. Running samples under both reducing and non-reducing conditions can confirm disulfide bridging.[2][12]
-
Mass Spectrometry (LC-MS): Provides the exact mass of the conjugate, confirming the successful attachment of the linker and payload and helping to identify any side products.[3][11]
-
HPLC (SEC-HPLC, RP-HPLC): Used to assess purity, aggregation, and homogeneity of the conjugate population.[3]
-
Data & Protocols
Table 1: Hydrolysis Half-Life of Maleimide Derivatives
This table summarizes the hydrolysis rates for various maleimide compounds, highlighting the high reactivity of dibromomaleimide. Electron-withdrawing groups (like bromine or specific linkers) accelerate hydrolysis.
| Maleimide Derivative | pH | Temperature (°C) | Half-Life (t½) | Reference |
| N-Methyl Dibromomaleimide | 7.4 | RT | 17.9 min | [2] |
| DBM C-2 Linker Reagent | 8.0 | RT | < 1 min | [3] |
| DBM C-6 Linker Reagent | 8.0 | RT | ~10 min | [3] |
| Dithiomaleimide (C-2 Linker) | 8.5 | RT | 16-19 min | [3] |
| Dithiomaleimide (C-6 Linker) | 8.5 | RT | 48 h | [3] |
Note: "RT" denotes Room Temperature. "C-2" and "C-6" refer to different spacer arms attached to the maleimide nitrogen.
Experimental Protocol: General Disulfide Bridging of an Antibody
This protocol provides a general methodology for conjugating a DBM linker to a native antibody like Trastuzumab by re-bridging the interchain disulfide bonds.
1. Antibody Preparation & Reduction: a. Prepare the antibody (e.g., Trastuzumab) in a suitable buffer, such as phosphate-buffered saline (PBS). b. To reduce the interchain disulfide bonds, add a 10- to 20-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[12][13] c. Incubate the reaction at 37°C for 60-90 minutes.[13] d. Remove the excess TCEP using a desalting column equilibrated with a degassed conjugation buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).[13] The reduced antibody should be used immediately.
2. Conjugation Reaction: a. Prepare a stock solution of the DBM linker (e.g., 10 mM) in anhydrous DMSO.[13] b. Add the DBM stock solution to the reduced antibody solution to achieve a final 8- to 10-fold molar excess of the linker.[13][19] c. Allow the conjugation to proceed for 5-15 minutes at room temperature. The reaction is typically very rapid.[3][19]
3. Hydrolysis for Stabilization ("Locking"): a. Adjust the pH of the reaction mixture to 8.5 using a suitable buffer (e.g., 1 M borate buffer).[3][18] b. Incubate the mixture for at least 1 hour at room temperature to ensure complete hydrolysis of the succinimide ring to the stable maleamic acid form.[3][6] For some linkers, longer incubation (up to 48 hours) may be required.[19]
4. Purification: a. Purify the final antibody conjugate using size exclusion chromatography (SEC) or a centrifugal filter (e.g., 10 kDa MWCO) to remove unreacted linker and byproducts.[12][20] b. Exchange the conjugate into a suitable storage buffer (e.g., PBS, pH 7.4).
5. Analysis: a. Confirm the identity and purity of the conjugate using LC-MS to verify the expected mass.[3] b. Assess homogeneity and potential aggregation using SEC-HPLC.[3] c. Verify covalent linkage and estimate drug-to-antibody ratio (DAR) using non-reducing SDS-PAGE.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 6. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Making Conjugation-induced Fluorescent PEGylated Virus-like Particles by Dibromomaleimide-disulfide Chemistry [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 3,4-Dibromo-Mal-PEG2-N-Boc and Other Crosslinkers for Bioconjugation
In the landscape of bioconjugation, the choice of a crosslinker is paramount to the success of creating stable and functional protein conjugates, antibody-drug conjugates (ADCs), and PROTACs. This guide provides a comparative analysis of 3,4-Dibromo-Mal-PEG2-N-Boc, a heterobifunctional crosslinker, against other commonly used crosslinking agents. This comparison aims to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific application.
Introduction to this compound
This compound is a heterobifunctional crosslinker featuring a dibromomaleimide group and a Boc-protected amine.[1] The key feature of this molecule is its dibromomaleimide moiety, which is reactive towards thiol groups, allowing for the conjugation of two sulfhydryl groups simultaneously.[1] The presence of a polyethylene glycol (PEG) spacer enhances the water solubility of the crosslinker and the resulting conjugate.[2] The Boc (tert-Butyloxycarbonyl) protecting group on the amine allows for a two-step conjugation strategy.
Comparison with Other Crosslinkers
The performance of this compound is best understood in comparison to other classes of crosslinkers, primarily those reactive towards amine and thiol groups.
Table 1: Comparison of Key Characteristics of Selected Crosslinkers
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | DSS (Disuccinimidyl suberate) & BS3 (Bis(sulfosuccinimidyl) suberate) |
| Reactive Groups | Dibromomaleimide (thiol-reactive), Boc-protected Amine | NHS ester (amine-reactive), Maleimide (thiol-reactive) | NHS ester (amine-reactive) |
| Functionality | Heterobifunctional | Heterobifunctional | Homobifunctional |
| Target Residues | Cysteine (two thiols) | Lysine, N-terminus (amines) and Cysteine (thiols) | Lysine, N-terminus (amines) |
| Spacer Arm | PEG2 | Cyclohexane | Suberate |
| Solubility | PEG spacer enhances water solubility. | Generally requires organic solvent (DMSO, DMF). Water-soluble versions (e.g., Sulfo-SMCC) are available.[3] | DSS is water-insoluble; BS3 is water-soluble.[4] |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |
| Key Advantage | Can bridge two thiol groups, potentially stabilizing protein structures. | Well-established for controlled, two-step conjugations.[5] | Simple one-step crosslinking of amine-containing proteins. |
| Potential Limitation | Requires two available thiol groups in proximity for bridging. | Maleimide group can be unstable at higher pH. | Can lead to intramolecular crosslinking and polymerization. |
Reaction Mechanisms and Workflows
The choice of crosslinker dictates the experimental workflow for bioconjugation.
This compound Workflow
The use of this compound typically involves a multi-step process:
-
Deprotection: The Boc-protecting group on the amine is removed under acidic conditions to yield a free amine.
-
Amine Reaction: The newly exposed amine can then be reacted with a carboxyl group on the first protein or molecule, often activated with EDC/NHS chemistry, to form a stable amide bond.
-
Thiol Reaction: The dibromomaleimide end of the crosslinker is then reacted with a protein containing two free thiol groups, typically from cysteine residues. The two bromine atoms act as leaving groups, forming stable thioether bonds with the thiols.[2]
SMCC Workflow
SMCC is a classic heterobifunctional crosslinker that connects amine and thiol groups.[5] The workflow is a two-step process:
-
Amine Reaction: The NHS ester of SMCC reacts with primary amines on the first protein at a pH of 7-9 to form a stable amide bond.[3]
-
Thiol Reaction: The maleimide group of the SMCC-activated protein then reacts with sulfhydryl groups on the second protein at a pH of 6.5-7.5 to form a stable thioether bond.[3]
DSS/BS3 Workflow
DSS and its water-soluble analog BS3 are homobifunctional crosslinkers that react with primary amines.[4] The process is a single-step reaction:
-
Amine Reaction: The NHS esters at both ends of the DSS or BS3 molecule react with primary amines on one or more proteins at a pH of 7-9 to form stable amide bonds.[6]
Experimental Protocols
Detailed experimental protocols should be optimized for each specific application. However, general guidelines are provided below.
General Protocol for Protein Conjugation using this compound
Materials:
-
This compound
-
Protein 1 (with accessible carboxyl groups)
-
Protein 2 (with accessible thiol groups)
-
Deprotection Buffer (e.g., Trifluoroacetic acid in Dichloromethane)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Conjugation Buffer (e.g., Phosphate Buffered Saline, pH 7.2)
-
Quenching Reagent (e.g., Tris buffer)
-
Desalting columns
Procedure:
-
Deprotection: Dissolve this compound in the deprotection buffer and incubate to remove the Boc group. Evaporate the solvent.
-
Activation of Protein 1: Dissolve Protein 1 in Activation Buffer. Add a molar excess of EDC and NHS to activate the carboxyl groups.
-
Reaction with Deprotected Crosslinker: Add the deprotected crosslinker to the activated Protein 1 solution and incubate to form an amide bond.
-
Purification: Remove excess crosslinker and byproducts using a desalting column, exchanging the buffer to the Conjugation Buffer.
-
Conjugation to Protein 2: Add Protein 2 to the purified Protein 1-crosslinker conjugate. Incubate to allow the reaction between the dibromomaleimide and thiol groups.
-
Quenching: Add a quenching reagent to stop the reaction.
-
Final Purification: Purify the final conjugate using an appropriate chromatography method.
General Protocol for Protein-Protein Conjugation using SMCC
Materials:
-
SMCC
-
Protein 1 (with accessible amines)
-
Protein 2 (with accessible thiols)
-
Amine-reactive Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
-
Thiol-reactive Conjugation Buffer (e.g., PBS, pH 6.5-7.0)
-
Organic Solvent (DMSO or DMF)
-
Desalting columns
Procedure:
-
Activation of Protein 1: Dissolve SMCC in DMSO or DMF. Add a molar excess of the SMCC solution to Protein 1 in the Amine-reactive Conjugation Buffer. Incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess SMCC using a desalting column, exchanging the buffer to the Thiol-reactive Conjugation Buffer.
-
Conjugation to Protein 2: Immediately add the purified, SMCC-activated Protein 1 to Protein 2. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Analysis: Analyze the conjugate using SDS-PAGE to observe the formation of a higher molecular weight product.
Performance and Stability
The stability of the resulting conjugate is a critical factor. The thioether bonds formed by the reaction of maleimides (including dibromomaleimides) with thiols are generally stable.[7] However, studies have shown that the succinimidyl thioether linkage can undergo a retro-Michael reaction, leading to potential instability, especially in the presence of other thiols.[8] The bond formed by the dibromomaleimide group is a thioether, which is generally more stable than a thioester bond with respect to hydrolysis.[9][10] Amide bonds, formed from the reaction of NHS esters with amines, are highly stable.[11]
Conclusion
The selection of a crosslinker is a critical decision in the design of bioconjugates. This compound offers a unique advantage in its ability to bridge two thiol groups, which can be particularly useful for stabilizing protein structures or creating specific linkages in complex biomolecules. However, its application requires the presence of proximal thiols and involves a multi-step procedure.
In contrast, SMCC provides a well-established and controlled method for linking amines and thiols, making it a versatile choice for many applications. For simpler applications requiring the linkage of amine-containing molecules, the homobifunctional crosslinkers DSS and BS3 offer a straightforward, one-step approach, although with less control over the conjugation process.
Ultimately, the optimal choice of crosslinker will depend on the specific requirements of the experiment, including the functional groups available on the biomolecules, the desired stability of the conjugate, and the level of control needed over the conjugation reaction.
References
- 1. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]
- 2. Dibromo-Maleimide-PEG | AxisPharm [axispharm.com]
- 3. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 7. Thiol Reactive | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Comparison: 3,4-Dibromo-Mal-PEG2-N-Boc vs. Maleimide for Next-Generation Antibody Conjugation
For researchers, scientists, and drug development professionals at the forefront of bioconjugation, the choice of linker chemistry is paramount to the efficacy and safety of antibody-drug conjugates (ADCs) and other targeted therapies. This guide provides an in-depth, data-driven comparison of the next-generation 3,4-Dibromo-Mal-PEG2-N-Boc linker and the conventional maleimide linker for antibody conjugation. We will delve into their mechanisms of action, comparative performance data, and detailed experimental protocols to empower you with the knowledge to select the optimal conjugation strategy for your research.
Executive Summary
Traditional maleimide-based conjugation, while widely adopted, suffers from a critical instability issue: the reversibility of the maleimide-thiol bond through a retro-Michael reaction. This can lead to premature drug deconjugation, off-target toxicity, and reduced therapeutic efficacy. The 3,4-dibromomaleimide (DBM) moiety, featured in the this compound linker, addresses this fundamental limitation by forming a stable, covalent bridge across disulfide bonds within the antibody. This "disulfide re-bridging" technology not only enhances conjugate stability but also results in more homogeneous and well-defined ADCs.
Unveiling the Chemistries: A Tale of Two Linkers
Maleimide: The Workhorse with a Weakness
Maleimide chemistry has been a cornerstone of bioconjugation for its high reactivity and specificity towards thiol groups found in cysteine residues.[1][2] The reaction proceeds via a Michael addition, forming a thioether bond.[1][2] However, this bond is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione in the plasma.[3][4] This can lead to the transfer of the drug payload to other proteins, most notably albumin, resulting in systemic toxicity and a diminished therapeutic window.[4][5]
3,4-Dibromomaleimide: Engineering Stability through Disulfide Re-bridging
The 3,4-dibromomaleimide (DBM) functionality represents a significant advancement in bioconjugation.[1][6][7] Instead of reacting with a single cysteine, the DBM moiety reacts with two thiol groups generated from the reduction of a native interchain disulfide bond in the antibody's hinge region.[6][7][8] This forms a stable, three-carbon bridge, effectively re-linking the antibody chains.[6] This disulfide re-bridging strategy not only prevents the retro-Michael reaction but also leads to the formation of ADCs with a well-defined drug-to-antibody ratio (DAR), typically DAR4 for IgG1 antibodies.[6][9] Furthermore, the resulting dithiomaleimide adduct can be hydrolyzed to a highly stable dithiomaleamic acid, further "locking" the conjugate.[8][9][10]
The this compound linker incorporates this advanced DBM chemistry with a hydrophilic PEG2 spacer to improve solubility and a Boc-protected amine for subsequent functionalization, making it a versatile tool for creating complex bioconjugates.
At a Glance: Performance Comparison
| Feature | Maleimide Linker | This compound Linker |
| Conjugation Chemistry | Michael Addition to a single cysteine thiol.[1][2] | Disulfide re-bridging via reaction with two cysteine thiols.[6][7][8] |
| Conjugate Stability | Prone to retro-Michael reaction, leading to deconjugation and payload migration.[3][4][11] | Highly stable covalent bond, resistant to retro-Michael reaction.[8][9][10] |
| Homogeneity (DAR) | Heterogeneous mixture of species (DAR 0, 2, 4, 6, 8).[9] | Homogeneous conjugates, predominantly DAR4.[6][9] |
| In Vivo Performance | Potential for off-target toxicity and reduced efficacy due to payload release.[4][5] | Improved pharmacokinetics, superior efficacy, and reduced toxicity in vivo.[6][10] |
| Reaction Conditions | Typically pH 6.5-7.5.[2] | Requires initial antibody reduction followed by conjugation, often at a slightly higher pH (around 8.0) to facilitate hydrolysis for stabilization.[10][12] |
Visualizing the Conjugation Pathways
Caption: Comparative antibody conjugation pathways.
Experimental Protocols
Protocol 1: Antibody Conjugation with a Maleimide Linker
This protocol describes a general procedure for conjugating a maleimide-functionalized payload to an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in PBS, pH 7.2-7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Maleimide-functionalized payload dissolved in a compatible organic solvent (e.g., DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Desalting column (e.g., PD-10)
-
Quenching reagent: N-acetylcysteine or L-cysteine solution (10 mM)
Procedure:
-
Antibody Reduction (Optional, for generating free thiols):
-
To the antibody solution, add a 10-fold molar excess of TCEP.
-
Incubate at room temperature for 30-60 minutes.
-
Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.
-
-
Conjugation Reaction:
-
Immediately after desalting, add the maleimide-functionalized payload to the reduced antibody solution. A 5 to 20-fold molar excess of the payload over the antibody is typically used. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching:
-
Add a 2-fold molar excess of the quenching reagent (relative to the maleimide payload) to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody conjugate using a desalting column or size-exclusion chromatography to remove excess payload and other small molecules.
-
The purified conjugate can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Antibody Conjugation with this compound Linker
This protocol outlines the steps for disulfide re-bridging of an antibody using a DBM-based linker.
Materials:
-
Antibody solution (1-10 mg/mL in a suitable buffer, e.g., borate or phosphate buffer)
-
Reducing agent: TCEP solution (10 mM)
-
3,4-Dibromo-Mal-PEG2-Drug conjugate dissolved in a compatible organic solvent (e.g., DMSO)
-
Conjugation Buffer: e.g., 50 mM Borate buffer, 150 mM NaCl, 1 mM EDTA, pH 8.0-8.5
-
Desalting column (e.g., PD-10)
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a 2.5 to 4-fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation and Re-bridging:
-
Add the 3,4-Dibromo-Mal-PEG2-Drug conjugate to the reduced antibody solution. A 4 to 8-fold molar excess of the DBM linker per antibody is recommended.[13] The final concentration of the organic solvent should be minimized.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
-
Hydrolysis for Stabilization:
-
The reaction is typically performed at a pH of 8.0-8.5 to facilitate the hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.[9][10] This hydrolysis can occur concurrently with the conjugation or as a subsequent step by adjusting the pH and incubating for an additional 1-2 hours.[8][9][10]
-
-
Purification:
-
Purify the antibody conjugate using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
The purified conjugate is then ready for characterization and downstream applications.
-
Quantitative Data Summary
| Parameter | Maleimide-ADC | DBM-ADC (Representative Data) | Reference |
| Average DAR | 3.5 - 4.0 (Heterogeneous) | ~4.0 (Homogeneous) | [6][9] |
| Conjugate Stability (in plasma) | Significant deconjugation observed over 7 days. | Minimal deconjugation observed over 7 days. | [10][11] |
| Half-life of Conjugate (in vivo) | Shorter due to payload loss. | Longer, improved pharmacokinetics. | [6][10] |
| In Vitro Cytotoxicity (IC50) | Potent, but efficacy can be compromised by instability. | Highly potent and efficacy is maintained due to stability. | [7] |
Experimental Workflows
Caption: General experimental workflow for ADC generation and evaluation.
Conclusion: A Clear Choice for Robust and Homogeneous Bioconjugates
The evidence strongly supports the superiority of 3,4-dibromomaleimide-based linkers, such as this compound, over conventional maleimide linkers for antibody conjugation. The ability to form stable, homogeneous ADCs through disulfide re-bridging directly translates to improved in vivo performance, including enhanced efficacy and a better safety profile. While maleimide chemistry remains a viable option for certain applications, the inherent instability of the resulting conjugates presents a significant drawback for the development of next-generation therapeutics. For researchers aiming to create robust, well-defined, and highly effective antibody conjugates, the adoption of DBM technology is a decisive step forward.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Site-Specific Protein Modification: Validation of 3,4-Dibromo-Mal-PEG2-N-Boc and its Alternatives
For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to proteins is a critical aspect of developing novel therapeutics, diagnostics, and research tools. This guide provides an objective comparison of 3,4-Dibromo-Mal-PEG2-N-Boc, a thiol-reactive linker, with other site-specific modification reagents, supported by experimental data and detailed protocols.
The pursuit of homogenous and stable bioconjugates has led to the development of numerous strategies for site-specific protein modification. Among these, targeting cysteine residues offers a popular approach due to the unique reactivity of the thiol group. This compound is a heterobifunctional linker that leverages dibromomaleimide (DBM) chemistry to react with thiol groups, enabling the bridging of disulfide bonds. The inclusion of a PEG2 spacer enhances solubility, and the Boc-protected amine provides a versatile handle for subsequent functionalization.
This guide will delve into the validation of site-specific modification using this compound, comparing its performance against traditional maleimides and next-generation alternatives.
Comparison of Thiol-Reactive Linkers for Site-Specific Modification
The choice of a suitable linker is paramount for successful bioconjugation. The following tables summarize the key performance metrics of dibromomaleimides and their alternatives based on available experimental data.
| Reagent Class | Primary Reaction with Thiols | Key Features & Advantages | Potential Limitations |
| 3,4-Dibromomaleimide (DBM) | Substitution of two bromine atoms by two thiols, enabling disulfide bridging. | Forms a stable dithiomaleamic acid conjugate after hydrolysis.[1] Enables re-bridging of native disulfide bonds, preserving protein structure.[2] The resulting conjugate is resistant to retro-Michael reactions.[1] | The unhydrolyzed dithiomaleimide intermediate can be susceptible to reaction with other nucleophiles. The hydrolysis rate can be influenced by steric hindrance around the conjugation site.[3] |
| Traditional Maleimides (e.g., N-ethylmaleimide) | Michael addition with a single thiol. | High reactivity and specificity for thiols at near-neutral pH.[4] | The resulting thiosuccinimide linkage is susceptible to retro-Michael addition and hydrolysis, leading to potential deconjugation.[5] |
| 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) | Chemo- and site-selective labeling of cysteine residues. | Yields thiol conjugates with superior stability compared to maleimides.[6] Offers the opportunity to introduce multiple functionalities at a single site.[6] | Newer class of reagents with less extensive literature compared to maleimides. |
| Julia-Kocienski-like Reagents (e.g., Methylsulfonyl Phenyloxadiazole) | "Thiol-phenyloxadiazole Click" chemistry. | Forms highly stable conjugates in human plasma.[7] Rapid and chemoselective reaction with thiols.[8] | May require specific reaction conditions for optimal performance. |
Quantitative Performance Data
The following table provides a quantitative comparison of key performance parameters for different thiol-reactive linkers. Note that direct comparative data under identical conditions is often limited, and thus values are presented as reported in the literature.
| Parameter | 3,4-Dibromomaleimide (DBM) | Traditional Maleimides | 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) | Julia-Kocienski-like Reagents |
| Reaction Time | Rapid, disulfide bridging can be achieved in under 20 minutes in some cases.[5] | 1-2 hours for high efficiency (>90%). | Not explicitly quantified in the provided results. | Rapid. |
| Adduct Stability | The initial dithiomaleimide adduct undergoes rapid hydrolysis to a highly stable dithiomaleamic acid, resistant to retro-Michael reactions.[1][5] | The thiosuccinimide adduct is susceptible to retro-Michael addition and hydrolysis, especially in the presence of other thiols like glutathione.[5] | Conjugates show high stability; 70% of an N-acetylcysteine (NAC)–5HP2O conjugate remained intact after 5 days with 100 equivalents of GSH, compared to only 20% for the maleimide conjugate.[6] | Conjugates exhibit superior stability in human plasma compared to maleimide-cysteine conjugates.[7][8] |
| Hydrolysis Half-life (Reagent) | Very fast; N-methyl dibromomaleimide has a half-life of 17.9 minutes at pH 7.4.[3][6] The hydrolysis rate is influenced by substituents.[7] | Slower hydrolysis compared to DBMs. | Not explicitly quantified in the provided results. | Not explicitly quantified in the provided results. |
| Specificity | Highly specific for thiol groups, enabling the re-bridging of reduced disulfide bonds.[5] | Highly specific for thiol groups at near-neutral pH.[4] | Excellent cysteine selectivity.[6] | Specific for cysteine under various buffer conditions.[8] |
Experimental Protocols
Protocol 1: Site-Specific Disulfide Bridging of an Antibody with this compound
This protocol outlines a general procedure for the site-specific modification of a native antibody by bridging its interchain disulfide bonds.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in an organic solvent (e.g., DMF or DMSO)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Quenching reagent (optional): N-acetyl cysteine
-
Reaction buffer: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Purification system: Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add TCEP to a final concentration of 1-10 molar equivalents per disulfide bond to be reduced.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation:
-
Add a 5-10 fold molar excess of the this compound solution to the reduced antibody. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[9]
-
-
Hydrolysis to Maleamic Acid:
-
To stabilize the linkage, adjust the pH of the reaction mixture to 8.0-8.5 and incubate for an additional 1-2 hours at room temperature to promote the hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.[10]
-
-
Quenching (Optional):
-
To quench any unreacted dibromomaleimide, add a 10-fold molar excess of N-acetyl cysteine and incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess reagent and unreacted components by size-exclusion chromatography (SEC).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE under non-reducing and reducing conditions to confirm conjugation and disulfide bridging.
-
Determine the drug-to-antibody ratio (DAR) and confirm the site of modification using techniques such as hydrophobic interaction chromatography (HIC) and liquid chromatography-mass spectrometry (LC-MS).[10]
-
Protocol 2: Validation of Conjugate Stability
This protocol describes a method to assess the stability of the bioconjugate in human plasma.
Materials:
-
Purified bioconjugate
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analysis equipment: HPLC, LC-MS
Procedure:
-
Incubation:
-
Incubate the bioconjugate in human plasma at a concentration of 1 mg/mL at 37°C.
-
As a control, incubate the bioconjugate in PBS, pH 7.4, under the same conditions.
-
-
Time Points:
-
Withdraw aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).
-
-
Sample Preparation:
-
For each time point, precipitate the plasma proteins using a suitable method (e.g., addition of acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the conjugate.
-
-
Analysis:
Visualizing the Pathways and Workflows
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of 3,4-Dibromo-Mal-PEG2-N-Boc Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of the resulting conjugates is paramount. The 3,4-Dibromo-Mal-PEG2-N-Boc linker is a valuable tool for connecting molecules to cysteine residues in proteins. This guide provides a comparative analysis of its mass spectrometry (MS) characterization against other common bioconjugation reagents, supported by experimental considerations.
Performance Comparison of Bioconjugation Reagents
The choice of a crosslinker significantly impacts the stability, homogeneity, and ultimately, the efficacy and safety of a bioconjugate.[1] The this compound linker offers distinct features compared to traditional maleimides and other emerging alternatives.
| Feature | This compound | Traditional Maleimides | 5-Hydroxy-pyrrolones |
| Target Residue | Cysteine | Cysteine | Cysteine |
| Reaction Type | Thiol addition with potential for dual conjugation | Michael addition | Thiol addition |
| Conjugate Stability | Stable thioether bond(s) | Susceptible to retro-Michael reaction and thiol exchange, leading to instability.[2] | Forms a stable conjugate.[2] |
| Potential for Multi-functionalization | Yes, the dibromo functionality allows for the attachment of two thiol-containing molecules.[3][4] | No, typically monofunctional. | Can be designed for single-site multi-functionalization.[2] |
| Hydrolysis | Maleimide ring can be hydrolyzed to form a stable maleamic acid, "locking" the conjugate.[5][6] | Susceptible to hydrolysis.[2] | Not a primary concern. |
| Mass Spectrometry Complexity | Heterogeneity from single vs. double substitution and PEG chain can complicate spectra. | Heterogeneity due to instability and side reactions can be challenging to analyze.[1] | Generally produces more homogeneous products, simplifying MS analysis.[2] |
Mass Spectrometry Analysis: Quantitative Data Summary
Mass spectrometry is a critical tool for confirming successful conjugation and determining the drug-to-antibody ratio (DAR).[7] The table below summarizes expected mass additions for different conjugates, which is a key parameter determined by MS.
| Conjugate Type | Reagent | Expected Mass Addition (Da) | Key MS Readout |
| Single Thiol Conjugation | This compound | ~486.2 Da (mass of the linker) - HBr | Molecular weight of the protein + mass of the linker |
| Dual Thiol Conjugation (Disulfide Bridging) | This compound | ~486.2 Da - 2HBr | Molecular weight of the protein + mass of the linker |
| Single Thiol Conjugation | Monofunctional Maleimide-PEG | Dependent on the specific Maleimide-PEG reagent | Molecular weight of the protein + mass of the linker |
| Single Thiol Conjugation | 5-Hydroxy-pyrrolone reagent | Dependent on the specific 5HP2O reagent | Molecular weight of the protein + mass of the linker |
Note: The exact mass addition will vary depending on the specific reagents used and the nature of the conjugation (e.g., loss of bromine atoms). The Boc protecting group (100.12 Da) may be removed in a subsequent step, which would also alter the final mass.
Experimental Protocols
A robust mass spectrometry protocol is essential for accurate characterization of bioconjugates.
Sample Preparation for Mass Spectrometry
-
Purification: The bioconjugate of interest must first be purified from unreacted linkers, proteins, and other reagents. This is often achieved using size-exclusion chromatography (SEC) or affinity chromatography.
-
Desalting: It is crucial to remove non-volatile salts from the sample, as they can interfere with ionization in the mass spectrometer. This can be done using desalting columns or buffer exchange into a volatile buffer system (e.g., ammonium acetate).[7][8]
-
Reduction (Optional): For antibody-drug conjugates (ADCs), the sample may be analyzed intact or after reduction of disulfide bonds to separate the light and heavy chains.[7] This can simplify the mass spectra and aid in determining the location of the conjugation.
Mass Spectrometry Analysis
-
Instrumentation: Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is commonly used for bioconjugate analysis due to its high resolution and mass accuracy.
-
Liquid Chromatography (LC): Reverse-phase high-performance liquid chromatography (RP-HPLC) is often coupled with the mass spectrometer (LC-MS) to separate different conjugate species before MS analysis.[8][9]
-
Data Acquisition: Mass spectra are acquired over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: The raw data, which consists of a series of multiply charged ions, is deconvoluted to determine the zero-charge mass of the different species in the sample.[8] This allows for the identification of unconjugated protein, and conjugates with one or more linkers attached.
Visualizing the Workflow and Linker Chemistry
To better illustrate the processes involved, the following diagrams outline the experimental workflow for MS analysis and the chemical reactions of the this compound linker.
Caption: Experimental workflow for mass spectrometry analysis of bioconjugates.
Caption: Reaction pathways for this compound with cysteine thiols.
References
- 1. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]
- 5. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. enovatia.com [enovatia.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Dibromomaleimide and Maleimide Adduct Stability in Bioconjugation
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical parameter influencing efficacy and safety. This guide provides an objective comparison of the stability of adducts formed from dibromomaleimide versus traditional maleimide chemistry, supported by experimental data.
The covalent modification of biomolecules, particularly proteins, through thiol-maleimide chemistry is a cornerstone of bioconjugation. However, the long-term stability of the resulting thioether bond has been a persistent challenge. This comparison guide delves into the chemical properties and empirical stability data of adducts derived from conventional maleimides and the next-generation dibromomaleimides, offering insights for the rational design of robust bioconjugates.
Executive Summary
Dibromomaleimide adducts, particularly after hydrolysis, exhibit significantly enhanced stability compared to their traditional maleimide counterparts. While maleimide adducts are susceptible to a retro-Michael reaction, leading to deconjugation, the hydrolyzed form of dibromomaleimide adducts is highly resistant to this degradation pathway. This inherent stability makes dibromomaleimides a superior choice for applications requiring long-term in vivo stability, such as the development of antibody-drug conjugates (ADCs).
Comparative Stability Data
The following table summarizes key stability parameters for dibromomaleimide and maleimide adducts based on published experimental data.
| Parameter | Dibromomaleimide Adduct | Maleimide Adduct | Key Findings & References |
| Primary Instability Pathway | Hydrolysis of the maleimide ring (pre-stabilization) | Retro-Michael reaction (deconjugation) | Maleimide adducts can undergo disruptive cleavage by thiol exchange, compromising therapeutic efficacy[1]. Dibromomaleimide adducts are stabilized against this by hydrolysis[2][3]. |
| Reaction with Thiols | Extremely rapid reaction with thiols, enabling disulfide bridging[2]. | Rapid reaction, characteristic of maleimides[2]. | The bromine atoms in dibromomaleimide act as leaving groups in a substitution reaction[2]. |
| Adduct Stability | The initial dithiomaleimide adduct can undergo rapid hydrolysis to form a highly stable dithiomaleamic acid, which is resistant to retro-Michael reactions[2][3]. | Forms a thiosuccinimide adduct that is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione[2][4][5][6]. | The hydrolysis of the dibromomaleimide reagent itself is very fast, with a half-life of less than a minute at pH 8.0[2]. The ring-opened product of maleimide adducts, if formed, is also stabilized[1]. |
| Half-life of Hydrolysis (Reagent) | Dibromomaleimide exhibited a short half-life of 17.9 minutes[7]. Another study found the half-life to be under a minute for a C-2 linker at pH 8.0[8]. | Slower hydrolysis compared to dibromomaleimides. | The bromine atoms serve to further activate the imide to hydrolysis through inductive electron-withdrawal[8]. |
| Post-Conjugation Stability | Conjugates with C-2 and aryl linkers showed complete stability at pH 7.4 for up to 10 days[3]. The dithiomaleamic acid conjugates are unreactive toward serum thiols[9]. | Half-lives of conversion (deconjugation) in the presence of glutathione can range from 3.1 to 258 hours depending on the N-substituents and the thiol pKa[4]. | The stability of maleimide adducts can be tuned by altering the N-substituents[4]. In contrast, hydrolyzed dibromomaleimide adducts offer robust stability[3]. |
| Cleavability | Bromomaleimide-linked conjugates can be designed to be cleavable in the cytoplasm of mammalian cells[10]. | Generally considered stable, but the retro-Michael reaction can be exploited for controlled release strategies[5][6]. | Dibromomaleimide derivatives cleave at a faster rate than monobromomaleimide constructs in vitro[10]. |
Reaction Pathways and Stability Mechanisms
The differential stability of dibromomaleimide and maleimide adducts stems from their distinct reaction pathways and the nature of the final conjugate.
As illustrated, the maleimide pathway is reversible, with the thiosuccinimide adduct susceptible to a retro-Michael reaction, particularly in the presence of competing thiols like glutathione, which is abundant in the cellular environment[2][5]. This can lead to payload migration and off-target effects. In contrast, the dibromomaleimide adduct rapidly undergoes an irreversible hydrolysis step to form a stable maleamic acid adduct, which is resistant to thiol exchange[2][3].
Experimental Protocols
The following are generalized protocols for assessing the stability of maleimide and dibromomaleimide adducts, based on methodologies described in the literature.
Protocol 1: In Vitro Stability Assay in the Presence of Glutathione
This experiment evaluates the stability of the bioconjugate in a reducing environment mimicking intracellular conditions.
-
Preparation of Solutions:
-
Prepare a stock solution of the bioconjugate (e.g., antibody-drug conjugate) at a concentration of 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
Prepare a stock solution of glutathione (GSH) at a concentration of 100 mM in PBS, pH 7.4.
-
-
Incubation:
-
In a microcentrifuge tube, mix the bioconjugate stock solution with the GSH stock solution to achieve a final bioconjugate concentration of 0.5 mg/mL and a final GSH concentration of 10 mM.
-
As a control, prepare a similar sample of the bioconjugate in PBS without GSH.
-
Incubate all samples at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each reaction tube.
-
Quench the reaction if necessary (e.g., by acidification).
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact bioconjugate and any deconjugated species.
-
Protocol 2: Hydrolysis Rate Determination
This experiment measures the rate of hydrolysis of the maleimide or dibromomaleimide reagent or the resulting adduct.
-
Spectrophotometric Monitoring:
-
Prepare a solution of the maleimide or dibromomaleimide compound in a suitable buffer (e.g., PBS at a specific pH, such as 8.0 or 8.5).
-
Monitor the decrease in absorbance at a characteristic wavelength for the maleimide ring (e.g., around 300-325 nm) over time using a UV-Vis spectrophotometer. The disappearance of this absorbance corresponds to the ring-opening hydrolysis[8][11].
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Fit the data to a first-order decay model to determine the rate constant (k) and the half-life (t½ = ln(2)/k) of hydrolysis.
-
Conclusion
The choice between dibromomaleimide and traditional maleimide for bioconjugation has significant implications for the stability of the final product. For applications demanding high stability and resistance to deconjugation in biological environments, dibromomaleimides offer a clear advantage. The rapid and irreversible hydrolysis of the dibromomaleimide adduct to a stable maleamic acid provides a "lock" that prevents the retro-Michael reaction. While traditional maleimide chemistry is well-established, the potential for adduct instability must be carefully considered, particularly for in vivo applications. The experimental protocols outlined provide a framework for researchers to empirically evaluate the stability of their specific bioconjugates and make informed decisions in the design of next-generation therapeutics and research tools.
References
- 1. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 4. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The PEG2 Spacer Advantage: A Comparative Guide for 3,4-Dibromo-Mal-PEG2-N-Boc in Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount to the efficacy and safety of complex biologics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The linker, 3,4-Dibromo-Mal-PEG2-N-Boc, incorporates a short polyethylene glycol (PEG) spacer, offering distinct advantages in enhancing solubility, optimizing reaction kinetics, and improving the overall performance of the resulting conjugate. This guide provides an objective comparison with alternative linkers, supported by experimental data, to inform the selection of the optimal linker for specific bioconjugation needs.
The core of this compound's utility lies in the synergistic combination of its three key components: the 3,4-dibromomaleimide group for rapid and stable thiol-reactive conjugation, a short PEG2 spacer for improved physicochemical properties, and a Boc-protected amine for further functionalization. This combination addresses several critical challenges in the development of sophisticated biotherapeutics.
Performance Comparison: PEG2 vs. Alternative Linkers
The inclusion of a discrete, two-unit PEG spacer (PEG2) in this compound provides a crucial balance between hydrophilicity and length. This short spacer is sufficient to mitigate the hydrophobicity of many payloads without introducing the potential drawbacks of longer PEG chains, such as reduced cytotoxicity or altered pharmacokinetics.
| Performance Metric | This compound | Longer-Chain PEG Linkers (e.g., PEG8, PEG12) | Polysarcosine (pSar) Linkers | Non-PEGylated Linkers |
| Solubility & Aggregation | Excellent aqueous solubility; effectively reduces aggregation of hydrophobic payloads.[1][2] | High aqueous solubility; very effective at preventing aggregation. | High water solubility, comparable to PEG.[3] | Often poor, leading to aggregation and lower conjugation efficiency.[4] |
| In Vitro Cytotoxicity (IC50) | Generally maintains or improves potency (low nM range). Shorter linkers can facilitate efficient payload delivery.[4] | May show a decrease in potency (higher IC50) due to steric hindrance.[4][5] | Comparable or slightly higher potency in some studies.[3] | Can be highly potent but may suffer from poor solubility and delivery.[4] |
| Drug-to-Antibody Ratio (DAR) | Allows for higher and more consistent DAR due to improved payload solubility and reduced aggregation during conjugation.[4] | Can also achieve high DAR. | Can achieve high DAR, similar to PEG. | Variable, often lower with hydrophobic payloads.[4] |
| Conjugate Stability | The dibromomaleimide forms a stable thioether bond, which is further stabilized by rapid hydrolysis of the maleimide ring, making it resistant to retro-Michael reactions.[6][7] | Stability is dependent on the thiol-reactive group used (e.g., maleimide). | Dependent on the conjugation chemistry employed. | Stability is highly variable depending on the linker chemistry. |
| Immunogenicity | PEG is known to have low immunogenicity, though anti-PEG antibodies have been reported. The short PEG2 chain minimizes this risk. | Higher potential for immunogenicity due to the larger polymer size.[3] | Considered non-immunogenic and biodegradable.[3] | Dependent on the linker structure. |
| Pharmacokinetics (PK) | Moderately extends circulation half-life, providing a balance with potent cytotoxicity.[4] | Significantly extends in vivo half-life, which may not always be desirable.[4] | Can prolong circulation half-life, comparable to PEG. | Shorter half-life, more susceptible to clearance.[4] |
The Distinct Advantage of the 3,4-Dibromomaleimide Moiety
The 3,4-dibromomaleimide functional group offers a significant advantage over traditional maleimides. It reacts rapidly and specifically with thiol groups, such as those on cysteine residues of antibodies, to form a stable thioether bond. A key feature is the subsequent rapid hydrolysis of the succinimide ring to a stable succinamic acid derivative.[6][7] This "locking" mechanism prevents the retro-Michael reaction, a common issue with traditional maleimide conjugates that can lead to premature drug release and off-target toxicity.[6]
Experimental Protocols
General Protocol for Antibody Conjugation with this compound
This protocol outlines a general procedure for the site-specific conjugation of a payload to an antibody via reduced interchain disulfide bonds using a 3,4-dibromomaleimide-PEG linker.
1. Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The molar excess of the reducing agent will determine the number of disulfide bonds reduced.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column or buffer exchange.
2. Conjugation Reaction:
-
Immediately after reduction, add the 3,4-Dibromo-Mal-PEG2-payload construct (dissolved in a compatible organic solvent like DMSO) to the reduced antibody solution. A typical molar excess of the linker-payload is 5-10 fold over the available thiol groups.
-
Allow the reaction to proceed at room temperature or 4°C for 1-2 hours with gentle mixing.
3. Hydrolysis (Stabilization):
-
Adjust the pH of the reaction mixture to 8.0-8.5 to facilitate the hydrolysis of the maleimide ring to the more stable maleamic acid form.
-
Incubate for an additional 1-2 hours at room temperature.
4. Purification:
-
Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) or other suitable chromatographic techniques to remove unreacted linker-payload and other impurities.
5. Characterization:
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation state of the ADC using SEC.
In Vitro Cytotoxicity Assay
1. Cell Culture:
-
Seed target cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC and control articles (e.g., unconjugated antibody, free drug) in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
3. Incubation:
-
Incubate the plates for a period of 72 to 120 hours.
4. Viability Assessment:
-
Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.
5. IC50 Calculation:
-
Determine the concentration of the ADC that inhibits cell growth by 50% (IC50) by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.[4]
Visualizing the Advantage: Workflows and Pathways
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
A Comparative Guide to Bis-Alkylation Products of 3,4-Dibromo-Mal-PEG2-N-Boc for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The landscape of bioconjugation is rapidly evolving, with a continuous demand for more stable, homogeneous, and effective linker technologies. Among these, 3,4-Dibromo-Maleimide (DBM) linkers have emerged as a powerful tool, particularly for the development of next-generation antibody-drug conjugates (ADCs). This guide provides a detailed comparison of the bis-alkylation products derived from 3,4-Dibromo-Mal-PEG2-N-Boc, offering insights into their performance against alternative platforms and providing the necessary experimental context for their application.
Superior Homogeneity and Stability with DBM Linkers
The primary advantage of this compound lies in its ability to undergo a bis-alkylation reaction with thiol groups, such as those from the reduced interchain disulfide bonds of an antibody. This "disulfide re-bridging" strategy results in highly homogeneous ADC preparations, predominantly with a drug-to-antibody ratio (DAR) of four.[1][2][3] This is a significant improvement over conventional maleimide linkers, which often yield heterogeneous mixtures of ADCs with varying DARs and conjugation sites.[1][4]
The resulting thioether bonds formed with DBM linkers are significantly more stable than the thiosuccinimide linkage from conventional maleimides, which are susceptible to retro-Michael addition and thiol exchange reactions that can lead to premature drug release.[1][5] The stability of the DBM conjugate can be further enhanced by hydrolysis of the dithiomaleimide to a dithiomaleamic acid, rendering it unreactive towards serum thiols.[6][7]
Performance Advantages in Preclinical Models
The enhanced homogeneity and stability of DBM-linked ADCs translate into superior pharmacological properties. Studies have demonstrated that ADCs constructed with DBM linkers exhibit improved pharmacokinetics, leading to better efficacy and reduced toxicity in vivo when compared to their conventional maleimide-based counterparts.[1][2]
Comparative Data: DBM vs. Conventional Maleimide Linkers
| Property | 3,4-Dibromo-Maleimide (DBM) Linkers | Conventional Maleimide Linkers | References |
| Reaction | Bis-alkylation with two thiols (disulfide bridging) | Michael addition with a single thiol | [5][8] |
| Primary Product | Homogeneous conjugates (e.g., DAR 4 ADCs) | Heterogeneous mixture of conjugates (DAR 0-8) | [1][4] |
| Linkage Stability | Highly stable thioether bonds; resistant to thiol exchange after hydrolysis | Thiosuccinimide linkage susceptible to retro-Michael addition and thiol exchange | [1][5][6] |
| In Vivo Performance | Improved pharmacokinetics, superior efficacy, reduced toxicity | Suboptimal pharmacokinetics and potential for off-target toxicity due to premature drug release | [1][2] |
| Reaction Speed | Extremely rapid with thiols | Rapid, but may be slower than DBM | [5] |
Experimental Protocols
General Protocol for Antibody-Drug Conjugation using this compound
This protocol outlines the general steps for the reduction of a monoclonal antibody (mAb), followed by conjugation with a DBM-linker-payload and subsequent characterization.
1. Reagent Preparation:
-
Prepare the mAb in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Dissolve the DBM-linker-payload construct in an organic solvent such as DMSO.
-
Prepare a solution of a mild reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP).
2. Antibody Reduction:
-
Add a controlled excess of TCEP to the mAb solution to selectively reduce the interchain disulfide bonds.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
3. Conjugation:
-
Add the DBM-linker-payload solution to the reduced antibody solution.
-
Allow the conjugation reaction to proceed at room temperature or 4°C for a specific duration. The reaction is typically rapid.[5]
4. Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove unreacted linker-payload and other impurities.
5. Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).
-
Confirm the identity and integrity of the ADC by mass spectrometry.
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the subsequent biological pathway, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of a homogeneous ADC using a DBM linker.
Caption: Generalized mechanism of action for an antibody-drug conjugate.
References
- 1. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dibromo-Maleimide-PEG | AxisPharm [axispharm.com]
- 4. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 7. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to 3,4-Dibromo-Mal-PEG2-N-Boc and SMCC Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical determinant of the efficacy, stability, and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides an objective comparison of the innovative 3,4-Dibromo-Mal-PEG2-N-Boc linker and the conventional succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, supported by experimental data from studies on related compounds.
Executive Summary
The this compound linker, a member of the dibromomaleimide (DBM) class of reagents, offers significant advantages over the traditional SMCC linker, primarily in terms of conjugate homogeneity and stability. By enabling the bridging of interchain disulfide bonds in antibodies, DBM linkers produce ADCs with a uniform drug-to-antibody ratio (DAR) of approximately four. Furthermore, the resulting dithiomaleimide linkage can undergo rapid hydrolysis to a stable maleamic acid, effectively "locking" the conjugate and preventing the retro-Michael reaction that leads to premature drug release, a known issue with SMCC-linked conjugates. This enhanced stability can lead to improved pharmacokinetics, superior efficacy, and reduced toxicity in vivo.
Performance Comparison: this compound vs. SMCC
| Feature | This compound (Inferred from DBM studies) | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Conjugation Site | Cysteine thiols (disulfide bridging) | Cysteine thiols (single thiol reaction) |
| Homogeneity (DAR) | High (predominantly DAR 4)[1][2] | Low (heterogeneous mixture of DAR 0, 2, 4, 6, 8)[3] |
| Conjugate Stability | High (forms stable maleamic acid post-hydrolysis)[3][4] | Moderate (susceptible to retro-Michael reaction and deconjugation)[5][6] |
| Reaction Kinetics | Rapid conjugation followed by rapid hydrolysis (locking step)[3] | Rapid conjugation |
| Hydrophilicity | Enhanced due to PEG2 spacer | Hydrophobic |
| In Vivo Performance | Improved pharmacokinetics, superior efficacy, reduced toxicity[1][2] | Prone to premature payload release, potentially leading to off-target toxicity[6] |
Mechanism of Action and Stability
The key difference in performance between DBM-based linkers and SMCC lies in their reaction mechanism and the stability of the resulting conjugate.
This compound: Disulfide Bridging and Hydrolytic Stabilization
The dibromomaleimide moiety of this compound can react with two thiol groups from a reduced interchain disulfide bond in an antibody. This "disulfide bridging" results in a homogeneous population of ADCs with a DAR of 4. Following conjugation, the dithiomaleimide linkage can undergo rapid hydrolysis under mild basic conditions to form a highly stable maleamic acid. This hydrolysis step is crucial as it renders the linkage resistant to the retro-Michael reaction, thus preventing the premature release of the payload in the bloodstream.[3][4]
SMCC: Thiol-Maleimide Addition and Instability
The SMCC linker reacts with a single cysteine thiol via a Michael addition reaction. This leads to a heterogeneous mixture of ADCs with varying DARs, which can have different pharmacokinetic profiles and efficacy. The resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, especially in the presence of thiol-containing species like albumin in the plasma. This can lead to deconjugation and off-target toxicity.[5][6]
Experimental Protocols
General Protocol for Antibody Conjugation with this compound
This protocol is based on established methods for dibromomaleimide conjugation with antibodies.[3][7]
1. Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate buffer with EDTA).
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to reduce the interchain disulfide bonds.
-
Incubate for a specified time to ensure complete reduction.
-
Remove the excess reducing agent using a desalting column.
2. Conjugation:
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Add the linker solution to the reduced antibody at a specific molar ratio. The reaction is typically performed at a slightly basic pH (e.g., 8.5) to facilitate the reaction and subsequent hydrolysis.[3]
-
Incubate for a short period (e.g., 5 minutes) to allow for conjugation.[3]
3. Hydrolysis (Locking Step):
-
Allow the reaction to proceed for an additional period (e.g., 1 hour) at the same pH to ensure complete hydrolysis of the dithiomaleimide to the stable maleamic acid.[3]
4. Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unreacted linker and other impurities.
5. Characterization:
-
Characterize the ADC to determine the DAR, purity, and aggregation using techniques such as mass spectrometry, HPLC, and SDS-PAGE.
Visualizing the Processes
Caption: Comparative Mechanism of Action
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3,4-Dibromo-Mal-PEG2-N-Boc: A Comprehensive Guide
Researchers and drug development professionals handling 3,4-Dibromo-Mal-PEG2-N-Boc require clear, actionable information for its safe disposal. This guide provides essential procedural steps, safety precautions, and logistical details to ensure the responsible management of this compound, aligning with laboratory safety standards and building a foundation of trust in chemical handling practices.
Key Properties and Hazard Profile
A thorough understanding of the chemical's properties is the first step in safe disposal. Below is a summary of available data for this compound.
| Property | Value | Source |
| Chemical Name | This compound | BroadPharm, MedchemExpress |
| CAS Number | 1807537-43-4 | [1][2] |
| Molecular Formula | C₁₅H₂₂Br₂N₂O₆ | [1] |
| Molecular Weight | 486.15 g/mol | [2][3] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥95% or 98% | [1] |
| Storage Conditions | -20°C for long-term storage | [1][2] |
Note: A comprehensive Safety Data Sheet (SDS) for this compound should be consulted for detailed hazard information, including toxicity, flammability, and reactivity data. The disposal procedures outlined below are based on general guidelines for halogenated organic compounds and should be adapted to the specific information provided in the SDS.
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure laboratory and environmental safety. As a brominated organic compound, it falls under the category of halogenated organic waste.
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate correct disposal.
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[4][5] This container should be clearly marked as "Halogenated Organic Waste".[5][6]
-
Avoid Mixing: Do not mix halogenated organic waste with non-halogenated organic waste.[4][7] Mixing these waste streams can complicate the disposal process and increase costs.[4][7]
-
Incompatible Materials: Ensure that incompatible materials are not added to the container. This includes strong acids, bases, and oxidizing agents, unless they are part of a specific experimental residue that has been neutralized.[7] Aqueous solutions and heavy metals should also be kept separate.[7]
Container Management
The integrity and labeling of the waste container are crucial for safety and compliance.
-
Container Type: Use a chemically resistant container with a secure, tight-fitting lid.[4][5]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical names of all constituents.[4][5] Do not use abbreviations or chemical formulas.[5] An inventory of the contents, with approximate percentages, should be maintained.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[4] The container should be kept closed except when adding waste.[4][5] Ensure secondary containment is used to prevent spills.
Disposal Procedure
The final disposal of the collected waste must be handled by trained professionals.
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[4]
-
Incineration: Halogenated organic wastes are typically disposed of via regulated hazardous waste incineration.[6]
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Cleanup: Place the absorbent material and any contaminated personal protective equipment (PPE) into a sealed, labeled container for disposal as halogenated organic waste.[4]
-
Large Spills: In the case of a large spill, evacuate the area and contact your institution's emergency response team and EHS.
-
Decontamination: Decontaminate surfaces with an appropriate solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedures for handling halogenated organic waste are based on established safety guidelines from environmental health and safety organizations. The core principle is the segregation of halogenated compounds from other waste streams to ensure safe and compliant disposal, typically through high-temperature incineration.
It is imperative for all laboratory personnel to be trained on their institution's specific chemical hygiene and waste disposal plans. Always refer to the manufacturer's Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- 1. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling 3,4-Dibromo-Mal-PEG2-N-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3,4-Dibromo-Mal-PEG2-N-Boc. The following procedures are designed to ensure the safe operational use of this chemical and are based on best practices for handling similar dibromomaleimide compounds.
Disclaimer: Specific hazard information for this compound is limited. This guidance is based on safety data for structurally related compounds. Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use and adhere to your institution's specific safety protocols.
Personal Protective Equipment (PPE)
To minimize the risk of exposure, the following personal protective equipment is required when handling this compound.
| Body Area | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect against skin contact. Double gloving is advisable.[1] |
| Eyes | Safety goggles | Tight-sealing safety goggles are necessary to protect against splashes and fine dust.[1] |
| Face | Face shield | A face shield should be worn in addition to safety goggles, especially when there is a risk of splashing.[1][2] |
| Body | Laboratory coat | A flame-resistant lab coat should be worn to protect skin and clothing from contamination.[1][2] |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator is required when working with the solid compound outside of a chemical fume hood to prevent inhalation of dust particles.[3] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following steps is critical for the safe handling of this compound.
-
Preparation:
-
Handling the Compound:
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory standards.
-
Waste Collection:
-
Collect all waste material, including empty containers and contaminated PPE, in a suitable, closed, and clearly labeled container.
-
-
Disposal Method:
-
Dispose of all chemical waste through a licensed and approved chemical waste management company.
-
Do not dispose of the chemical waste in the trash or down the drain.
-
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
